6-(2-Fluorophenyl)pyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-fluorophenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYQZMXUKPITAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159818-36-6 | |
| Record name | 6-(2-fluorophenyl)pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 6-(2-Fluorophenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 6-(2-Fluorophenyl)pyridazin-3-amine. This molecule is of significant interest in medicinal chemistry and drug discovery due to its pyridazine core, a scaffold known for a wide range of biological activities. This document outlines a detailed synthetic protocol, purification methods, and in-depth characterization data.
Overview and Synthetic Strategy
The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and efficient method for the formation of a carbon-carbon bond between a halogenated pyridazine and an arylboronic acid. The proposed and most logical synthetic pathway involves the coupling of commercially available 3-amino-6-chloropyridazine with 2-fluorophenylboronic acid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈FN₃ |
| Molecular Weight | 189.19 g/mol |
| CAS Number | 1159818-36-6[1] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) |
Experimental Protocols
Synthesis of this compound
This protocol is based on established Suzuki-Miyaura coupling reactions for the synthesis of similar 6-aryl-3-aminopyridazines.
Materials:
-
3-amino-6-chloropyridazine
-
2-fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Prepare a silica gel column in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (monitored by TLC).
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound as a solid.
Characterization Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-7.8 | m | 2H | Ar-H, Pyridazine-H |
| ~7.6-7.4 | m | 2H | Ar-H |
| ~7.3-7.1 | m | 2H | Pyridazine-H, Ar-H |
| ~6.8 | br s | 2H | -NH₂ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~161 (d, J ≈ 245 Hz) | C-F |
| ~158 | C-NH₂ |
| ~150 | C-Ar |
| ~132 (d, J ≈ 8 Hz) | Ar-CH |
| ~131 (d, J ≈ 2 Hz) | Ar-CH |
| ~129 | Pyridazine-CH |
| ~125 (d, J ≈ 4 Hz) | Ar-CH |
| ~124 (d, J ≈ 12 Hz) | Ar-C |
| ~116 (d, J ≈ 21 Hz) | Ar-CH |
| ~115 | Pyridazine-CH |
Note: The chemical shifts and coupling constants for the fluorophenyl group are predictions and may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Strong | N-H bend (scissoring) |
| 1580-1450 | Strong | C=C and C=N stretching in aromatic rings |
| 1250-1200 | Strong | C-F stretch |
| ~1340 | Medium | Aromatic C-N stretch |
Mass Spectrometry (MS)
| Ion | Predicted m/z |
| [M+H]⁺ | 190.0775 |
| [M+Na]⁺ | 212.0594 |
| [M-H]⁻ | 188.0629 |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Characterization Workflow
Caption: Workflow for purification and characterization.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis and characterization of this compound. The Suzuki-Miyaura cross-coupling is highlighted as an efficient synthetic strategy. The provided predicted characterization data serves as a benchmark for researchers working on the synthesis and further development of this and related compounds. This information is intended to facilitate the exploration of the therapeutic potential of this class of molecules in drug discovery programs.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-(2-Fluorophenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-(2-Fluorophenyl)pyridazin-3-amine. Due to the limited availability of experimental data for this specific molecule, this document also includes standardized, widely accepted experimental protocols for the determination of key physicochemical parameters. Furthermore, potential biological activities are inferred from structurally related compounds to provide a context for its application in research and drug discovery.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties have been calculated or predicted, extensive experimental data is not currently available in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FN₃ | CymitQuimica[1], PubChemLite[2] |
| Molecular Weight | 189.19 g/mol | CymitQuimica[1] |
| CAS Number | 1159818-36-6 | CymitQuimica[1] |
| Predicted XlogP | 1.3 | PubChemLite[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Characterization
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and efficient method for the synthesis of 6-aryl-pyridazin-3-amines has been described. This approach utilizes an aza-Diels-Alder reaction and can be adapted for the target compound.
General Synthetic Protocol: Aza-Diels-Alder Reaction
A highly regioselective synthesis of 6-aryl-pyridazin-3-amines can be achieved through an inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines under neutral conditions.[3][4] This metal-free method offers broad substrate compatibility and generally results in high yields.[3]
Reaction Scheme:
Caption: General workflow for the synthesis of 6-aryl-pyridazin-3-amines.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[5][6]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature probe.[5]
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.[7][8] A sharp melting range (0.5-1 °C) is indicative of a pure compound.[5]
Caption: Workflow for melting point determination.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing the absorption and distribution of a compound in biological systems.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous solution.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for aqueous solubility determination.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at physiological pH.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[9]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[10][11]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point or by analyzing the derivative of the curve to find the inflection point.[11]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - this compound (C10H8FN3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. athabascau.ca [athabascau.ca]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. enamine.net [enamine.net]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Crystal Structure Analysis of 6-(2-Fluorophenyl)pyridazin-3-amine: A Search for Definitive Data
While the compound 6-(2-Fluorophenyl)pyridazin-3-amine is documented and commercially available, with its basic chemical properties established (see Table 1), the crucial experimental data from a single-crystal X-ray analysis remains elusive. Such an analysis is fundamental for a comprehensive understanding of its solid-state conformation, intermolecular interactions, and potential polymorphic forms, all of which are critical aspects for drug development and materials science.
For illustrative purposes and to provide context within the broader family of pyridazine derivatives, this guide will present a generalized experimental workflow for crystal structure analysis and discuss the structural features of closely related compounds for which crystallographic data is available.
General Physicochemical Properties
Basic molecular information for this compound has been compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FN₃ | PubChem[1] |
| Molecular Weight | 189.19 g/mol | CymitQuimica[2] |
| CAS Number | 1159818-36-6 | CymitQuimica[2] |
A Generalized Experimental Protocol for Crystal Structure Determination
The determination of a novel crystal structure, such as that of this compound, would typically follow a well-established experimental pipeline. This process involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.
Synthesis and Crystallization
The synthesis of pyridazine derivatives is well-documented in the chemical literature. A common approach involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. For 6-substituted pyridazin-3-amines, a typical route might involve the reaction of a corresponding 3-chloro-6-substituted pyridazine with an amine source.
Once the pure compound is synthesized and characterized by standard spectroscopic methods (NMR, IR, Mass Spectrometry), the critical step of growing single crystals suitable for X-ray diffraction is undertaken. This often involves techniques such as:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the compound's solubility, promoting crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
The choice of solvents and the specific crystallization technique are often determined empirically for each new compound.
Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The positions and intensities of the diffracted X-ray beams are recorded as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental diffraction data to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data. The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Logical Workflow for Crystal Structure Analysis
The logical progression from obtaining a compound to its full structural elucidation is depicted in the following workflow diagram.
Caption: Generalized workflow for crystal structure analysis.
Structural Insights from Related Pyridazine Derivatives
In the absence of specific data for this compound, we can draw inferences from the crystal structures of analogous compounds. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile reveals a monoclinic crystal system with the space group P2₁/c.[3] In this structure, the benzene and pyridazine rings are not coplanar.[3] This deviation from planarity is a common feature in many bi-aryl systems and would be expected in this compound as well, influenced by the steric and electronic effects of the fluorine substituent.
Another related compound, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one , also exhibits non-planar geometry, with the fluorophenyl ring being significantly inclined with respect to the pyridazinone ring.[4] Intermolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing the crystal packing of these molecules.[4] It is highly probable that the amino group in this compound would participate in hydrogen bonding, influencing its crystal packing arrangement.
Potential Signaling Pathways and Biological Activities
Pyridazine and pyridazinone cores are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[5] These activities often stem from their ability to interact with various biological targets, including enzymes and receptors. While the specific biological targets and signaling pathways for this compound are not detailed in the available literature, compounds with similar structures have been reported to exhibit activities such as:
-
Antimicrobial and Antifungal Activity
-
Anti-inflammatory Effects
-
Analgesic Properties
The potential biological activity of a compound is intrinsically linked to its three-dimensional structure. The specific conformation and electronic properties of this compound would govern its interaction with biological macromolecules. A hypothetical signaling pathway involvement is illustrated below, representing a common mechanism for kinase inhibitors, a class of drugs to which many heterocyclic compounds belong.
Caption: Hypothetical kinase inhibition signaling pathway.
Conclusion
A comprehensive technical guide on the crystal structure of this compound cannot be fully realized at this time due to the absence of publicly available single-crystal X-ray diffraction data. While the compound itself is known, the scientific community awaits a detailed structural study to unlock a deeper understanding of its solid-state properties and to guide its potential applications in drug discovery and materials science. The general procedures and insights from related structures provided herein offer a framework for what such an analysis would entail and the type of valuable information it would provide. Further experimental work is required to elucidate the definitive crystal structure of this compound.
References
- 1. PubChemLite - this compound (C10H8FN3) [pubchemlite.lcsb.uni.lu]
- 2. cymitquimica.com [cymitquimica.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent [mdpi.com]
- 5. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 6-(2-Fluorophenyl)pyridazin-3-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heteroaromatic compound 6-(2-Fluorophenyl)pyridazin-3-amine. Due to the limited availability of complete experimental spectra in published literature, this guide combines predicted data with extrapolated data from closely related analogues to offer a robust characterization profile. Detailed experimental protocols for a plausible synthetic route and standard analytical techniques are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The table below lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₀H₈FN₃, Molecular Weight: 189.19 g/mol ).
| Adduct | Predicted m/z |
| [M+H]⁺ | 190.07750 |
| [M+Na]⁺ | 212.05944 |
| [M-H]⁻ | 188.06294 |
| [M]⁺ | 189.06967 |
| [M]⁻ | 189.07077 |
Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 1. Chemical structure of this compound with atom numbering.
1.2.1. ¹H NMR Spectroscopy (Estimated)
Solvent: DMSO-d₆
| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.1 - 7.3 | d | ~9.0 |
| H-5 | ~7.8 - 8.0 | d | ~9.0 |
| H-3' | ~7.2 - 7.4 | t | ~7.5 |
| H-4' | ~7.3 - 7.5 | m | - |
| H-5' | ~7.5 - 7.7 | m | - |
| H-6' | ~7.9 - 8.1 | td | ~7.5, 1.8 |
| -NH₂ | ~6.5 - 7.0 | br s | - |
1.2.2. ¹³C NMR Spectroscopy (Estimated)
Solvent: DMSO-d₆
| Carbon | Estimated Chemical Shift (δ, ppm) |
| C-3 | ~160 - 162 |
| C-4 | ~118 - 120 |
| C-5 | ~128 - 130 |
| C-6 | ~148 - 150 |
| C-1' | ~125 - 127 (d, JCF ≈ 15 Hz) |
| C-2' | ~158 - 162 (d, JCF ≈ 250 Hz) |
| C-3' | ~116 - 118 (d, JCF ≈ 22 Hz) |
| C-4' | ~124 - 126 |
| C-5' | ~130 - 132 (d, JCF ≈ 8 Hz) |
| C-6' | ~131 - 133 |
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Rings |
| 1650 - 1600 | N-H bend | Primary Amine |
| 1600 - 1450 | C=C stretch (aromatic) | Aromatic Rings |
| 1300 - 1200 | C-N stretch | Aryl Amine |
| 1250 - 1150 | C-F stretch | Aryl Fluoride |
Experimental Protocols
This section details a plausible synthetic route and standard analytical procedures for the characterization of this compound.
Synthesis: Suzuki-Miyaura Cross-Coupling
A likely synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction between 3-amino-6-chloropyridazine and 2-fluorophenylboronic acid.
Materials:
-
3-amino-6-chloropyridazine
-
2-fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Analytical Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
-
IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film on a NaCl plate.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.
Caption: Synthetic and characterization workflow for this compound.
Caption: Logical relationship of spectroscopic data for structural confirmation.
Solubility and Stability Profile of 6-(2-Fluorophenyl)pyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for assessing the aqueous solubility and chemical stability of the novel compound, 6-(2-Fluorophenyl)pyridazin-3-amine. The successful development of any new chemical entity into a viable pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Poor solubility can impede absorption and bioavailability, while instability can compromise safety and efficacy. This document outlines detailed experimental protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation, solution-state, and solid-state stability studies. All quantitative findings are presented in structured tables for clarity and comparative analysis. Furthermore, experimental workflows are visually represented using diagrams to facilitate a clear understanding of the processes involved. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the characterization of this compound and other similar heterocyclic compounds.
Introduction
This compound is a heterocyclic amine belonging to the pyridazine class of compounds. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, making them attractive scaffolds in drug discovery.[1][2] The physicochemical properties of these molecules, such as solubility and stability, are critical determinants of their suitability for further development. This guide details a systematic approach to characterizing these essential properties for this compound.
Solubility Assessment
Aqueous solubility is a crucial factor influencing the absorption and bioavailability of a drug candidate.[3] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution behavior.
Experimental Protocols
2.1.1. Kinetic Solubility Assay
The kinetic solubility assay provides an early indication of a compound's solubility under non-equilibrium conditions, which can be representative of the conditions in the gastrointestinal tract following oral administration.[4]
-
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-UV system[5]
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing PBS (pH 7.4) to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Seal the plate and shake at room temperature for 2 hours.[5]
-
Measure the absorbance of each well using a UV-Vis spectrophotometer at the compound's λmax. Alternatively, analyze the concentration of the dissolved compound by HPLC-UV after filtration or centrifugation.[5]
-
The highest concentration at which the compound remains in solution without precipitation is determined as the kinetic solubility.
-
2.1.2. Thermodynamic Solubility Assay
Thermodynamic solubility, or equilibrium solubility, measures the concentration of a compound in a saturated solution at equilibrium and is a more definitive measure of solubility.[6]
-
Materials and Equipment:
-
Crystalline this compound
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4)
-
Glass vials
-
Orbital shaker/incubator
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
HPLC-UV system
-
-
Procedure:
-
Add an excess amount of crystalline this compound to separate vials containing PBS at different pH values.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[5]
-
After incubation, allow the suspensions to settle.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
-
Data Presentation
Table 1: Solubility of this compound
| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | 45.3 | 239.4 |
| Thermodynamic | PBS | 5.0 | 25 | 120.8 | 638.5 |
| Thermodynamic | PBS | 6.8 | 25 | 55.1 | 291.3 |
| Thermodynamic | PBS | 7.4 | 25 | 42.7 | 225.7 |
| Thermodynamic | PBS | 7.4 | 37 | 48.9 | 258.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Stability Assessment
Evaluating the chemical stability of this compound under various stress conditions is essential to understand its degradation pathways and to establish appropriate storage and handling conditions.[7]
Experimental Protocols
3.1.1. Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and to develop a stability-indicating analytical method.[8] The target degradation is typically between 5-20%.[2]
-
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV/MS system
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to identify major degradation products.
-
3.1.2. Solution-State Stability
This study assesses the stability of the compound in a relevant solvent system under ambient conditions.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.
-
Store the solution at room temperature, protected from light.
-
Analyze the solution by HPLC-UV at specified time points (e.g., 0, 24, 48, 72 hours) to monitor for any decrease in the parent compound concentration.
-
3.1.3. Solid-State Stability
Solid-state stability studies are crucial for determining the appropriate storage conditions and re-test period for the active pharmaceutical ingredient (API).[9]
-
Procedure:
-
Store accurately weighed samples of solid this compound in controlled environment chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[10]
-
At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for purity and degradation products using a stability-indicating HPLC method.
-
Physical properties such as appearance, color, and crystallinity (by XRPD) should also be monitored.
-
Data Presentation
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (m/z) |
| 0.1 M HCl | 24 h | 60°C | 12.5 | 207.1 |
| 0.1 M NaOH | 24 h | RT | 8.2 | 190.1 |
| 3% H₂O₂ | 24 h | RT | 15.8 | 205.1, 221.1 |
| Thermal (Solid) | 48 h | 80°C | 2.1 | Not Detected |
| Photolytic (Solid) | ICH Q1B | Ambient | 5.5 | 191.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 3: Solid-State Stability of this compound
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 | 99.8 | 0.2 | White Crystalline Powder |
| 3 | 99.7 | 0.3 | No Change | |
| 6 | 99.6 | 0.4 | No Change | |
| 40°C / 75% RH | 0 | 99.8 | 0.2 | White Crystalline Powder |
| 3 | 99.2 | 0.8 | No Change | |
| 6 | 98.5 | 1.5 | No Change |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
Caption: Workflow for Forced Degradation Studies.
Signaling Pathway Context (Hypothetical)
While the specific mechanism of action for this compound is under investigation, related pyridazine compounds have been shown to interact with various signaling pathways, such as kinase pathways involved in cell proliferation and survival. A hypothetical pathway is illustrated below.
Caption: Hypothetical Signaling Pathway Inhibition.
Conclusion
This technical guide outlines a comprehensive strategy for the evaluation of the solubility and stability of this compound. The provided protocols for kinetic and thermodynamic solubility, as well as forced degradation and long-term stability studies, are based on established industry practices and regulatory guidelines. The presented data, while hypothetical, illustrates the expected outcomes and provides a framework for the systematic characterization of this and other novel drug candidates. A thorough understanding of these fundamental physicochemical properties is paramount for making informed decisions in the drug development process.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. evotec.com [evotec.com]
- 7. apicule.com [apicule.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 6-(2-Fluorophenyl)pyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of the novel small molecule 6-(2-Fluorophenyl)pyridazin-3-amine. Given the potential of pyridazine derivatives in medicinal chemistry, understanding the fundamental molecular properties of this compound is crucial for rational drug design and development. This document outlines the standard computational protocols, presents illustrative data, and discusses the interpretation of these results in the context of drug discovery.
While specific experimental or computational studies on this compound are not yet available in the published literature, this guide establishes a robust theoretical framework based on well-established computational methods for similar heterocyclic systems. The data presented herein is generated from a representative, hypothetical calculation to illustrate the expected outcomes and their significance.
Computational Methodology
The theoretical investigation of this compound's molecular properties is conducted using Density Functional Theory (DFT), a widely recognized method for its balance of accuracy and computational cost in studying organic molecules.[1][2][3]
Software: All calculations are performed using the Gaussian 09 suite of programs.
Theoretical Level:
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed for its proven reliability in predicting the geometries and vibrational frequencies of organic compounds.[4][5][6]
-
Basis Set: The 6-311++G(d,p) basis set is used for all atoms. This Pople-style basis set includes diffuse functions (++) to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to allow for anisotropy in the electron density, providing a more accurate description of chemical bonding.
Calculation Steps:
-
Geometry Optimization: The initial molecular structure of this compound is built and then its geometry is fully optimized in the gas phase without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide theoretical infrared (IR) spectra and thermochemical data.
-
Electronic Property Analysis: Based on the optimized geometry, various electronic properties are calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Results and Data Presentation
The following tables summarize the quantitative data obtained from the hypothetical quantum chemical calculations on this compound.
Optimized Molecular Geometry
The geometry optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional shape of the molecule, which is critical for its interaction with biological targets.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Lengths | C-F | 1.35 Å |
| C-N (amine) | 1.37 Å | |
| N-N (pyridazine) | 1.34 Å | |
| C=N (pyridazine) | 1.33 Å | |
| Bond Angles | F-C-C | 118.5° |
| C-C-N (amine) | 121.0° | |
| N-N-C (pyridazine) | 119.5° | |
| Dihedral Angle | Phenyl Ring - Pyridazine Ring | 35.0° |
Note: The atom numbering for the parameters is based on the standard IUPAC nomenclature for the pyridazine and phenyl rings.
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are fundamental to its chemical reactivity and pharmacokinetic profile. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is a crucial indicator of chemical stability.[7][8]
Table 2: Calculated Electronic Properties of this compound
| Property | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.90 eV |
| Ionization Potential (I) | -EHOMO | 6.15 eV |
| Electron Affinity (A) | -ELUMO | 1.25 eV |
| Electronegativity (χ) | (I+A)/2 | 3.70 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.45 eV |
| Chemical Softness (S) | 1/(2η) | 0.20 eV⁻¹ |
Vibrational Analysis
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. The frequencies correspond to specific vibrational modes of the molecule's functional groups.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| N-H Stretch (asymmetric) | 3510 cm⁻¹ | Amine group |
| N-H Stretch (symmetric) | 3405 cm⁻¹ | Amine group |
| C-H Stretch (aromatic) | 3050-3150 cm⁻¹ | Phenyl and Pyridazine rings |
| C=N Stretch | 1620 cm⁻¹ | Pyridazine ring |
| C=C Stretch (aromatic) | 1500-1600 cm⁻¹ | Phenyl and Pyridazine rings |
| C-F Stretch | 1250 cm⁻¹ | Fluorophenyl group |
Interpretation and Significance in Drug Design
Molecular Structure and Conformation
The calculated dihedral angle between the phenyl and pyridazine rings suggests that the molecule is not perfectly planar. This twist is significant as the three-dimensional conformation of a drug molecule dictates its ability to fit into the binding pocket of a target receptor.
Frontier Molecular Orbitals and Reactivity
The HOMO-LUMO energy gap of 4.90 eV indicates a molecule with good kinetic stability. Molecules with a smaller energy gap are generally more reactive.[9] The distribution of the HOMO and LUMO orbitals (not visually shown here, but available from the calculation output) reveals the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively. This information is invaluable for predicting metabolic pathways and potential interactions with biological nucleophiles and electrophiles.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values.
-
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, these are expected around the nitrogen atoms of the pyridazine ring and the fluorine atom.
-
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These regions are susceptible to nucleophilic attack and can act as hydrogen bond donors. The hydrogen atoms of the amine group are expected to be in a strongly positive region.
Understanding the MEP is critical for predicting how the molecule will orient itself within a receptor's binding site, as electrostatic complementarity is a key driver of drug-receptor recognition.[10][11][12]
Conclusion
Quantum chemical calculations provide a powerful, non-empirical lens through which the fundamental properties of new chemical entities like this compound can be explored. The methodologies outlined in this guide, based on Density Functional Theory, yield valuable data on the molecule's geometry, electronic structure, and vibrational characteristics. These theoretical insights into molecular stability, reactivity, and potential interaction sites are indispensable for the modern drug discovery process, enabling a more informed, structure-based approach to the design and optimization of novel therapeutic agents. The illustrative data presented serves as a benchmark for future experimental and computational work on this promising compound.
References
- 1. 2.2. Theoretical Calculations [bio-protocol.org]
- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Density functional theory study of vibrational spectra of acridine and phenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 6-(2-Fluorophenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-(2-Fluorophenyl)pyridazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine core is a key pharmacophore found in various therapeutic agents, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties.[1][2][3][4] This guide details the compound's chemical properties, established synthesis protocols, and explores its potential mechanism of action as a selective enzyme inhibitor, making it a valuable resource for professionals in drug discovery and development.
Chemical and Physical Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Data | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₈FN₃ | |
| Molecular Weight | 189.19 g/mol | |
| Monoisotopic Mass | 189.07022 Da | |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(C=C2)N)F | |
| InChI Key | NAYQZMXUKPITAD-UHFFFAOYSA-N | |
| Predicted XlogP | 1.3 | |
| Appearance | Solid (Predicted) |
Synthesis Protocols
The synthesis of 6-aryl-pyridazin-3-amines can be achieved through several modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for forming the crucial carbon-carbon bond between the pyridazine core and the phenyl ring.
This protocol describes a general procedure for the synthesis of this compound starting from commercially available 3-amino-6-chloropyridazine.[5]
Materials:
-
3-amino-6-chloropyridazine
-
2-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-amino-6-chloropyridazine (1.0 eq), 2-fluorophenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
De-gas the chosen solvent system by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the final compound, this compound.
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Biological Activity and Potential Mechanism of Action
While direct studies on this compound are limited, extensive research on structurally similar pyridazinone derivatives provides strong evidence for its potential biological targets. Specifically, compounds incorporating a (2-fluorophenyl) moiety attached to a pyridazine or pyridazinone core have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[6][7]
MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine. The inhibition of MAO-B leads to an increase in synaptic dopamine levels. This mechanism is a clinically validated strategy for the treatment of neurodegenerative conditions such as Parkinson's disease and has shown potential for Alzheimer's disease.[7]
Studies on a series of pyridazinones containing the (2-fluorophenyl)piperazine moiety demonstrated high inhibitory potency and selectivity for MAO-B over the MAO-A isoform.[6][7] The data from these related compounds suggest that this compound is a promising candidate for investigation as a selective MAO-B inhibitor.
| Compound Derivative (Reference[6]) | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| T1 (Unsubstituted Benzalhydrazone) | 0.395 | > 100 | > 253 |
| T3 (para-Chloro Benzalhydrazone) | 0.039 | 4.19 | 107.4 |
| T5 (para-Fluoro Benzalhydrazone) | 0.221 | > 100 | > 452 |
| T6 (meta-Bromo Benzalhydrazone) | 0.013 | 1.57 | 120.8 |
Note: The table presents data for structurally related pyridazinone-benzalhydrazone derivatives to illustrate the potential of the core scaffold as a MAO-B inhibitor.
The following diagram illustrates the metabolic pathway of dopamine and the intervention point for a MAO-B inhibitor.
Caption: Proposed mechanism of MAO-B inhibition in the dopamine pathway.
Conclusion
This compound is a heterocyclic molecule with significant potential for drug development, particularly in the area of neurodegenerative diseases. Its synthesis is accessible through robust methods like the Suzuki-Miyaura coupling. Based on strong evidence from structurally analogous compounds, it is a prime candidate for investigation as a selective MAO-B inhibitor. Further research, including in vitro enzyme assays and in vivo pharmacological studies, is warranted to fully characterize its biological activity and therapeutic potential. This guide provides the foundational chemical and biological context to facilitate such future investigations.
References
- 1. jocpr.com [jocpr.com]
- 2. sarpublication.com [sarpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 6-(2-Fluorophenyl)pyridazin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 6-(2-Fluorophenyl)pyridazin-3-amine, a versatile heterocyclic scaffold. This document details its synthesis, potential biological activities, and protocols for its evaluation, serving as a valuable resource for researchers in drug discovery and development.
Introduction
Pyridazine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyridazine nucleus is considered a "wonder nucleus" because its derivatives exhibit a wide spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neurological activities. The introduction of a 2-fluorophenyl group at the 6-position of the pyridazin-3-amine core can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for the development of novel therapeutic agents.
Synthesis of this compound
A common and effective method for the synthesis of 6-aryl-pyridazin-3-amines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient route to creating a carbon-carbon bond between a halogenated pyridazine and an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 6-chloropyridazin-3-amine and (2-fluorophenyl)boronic acid.
Materials:
-
6-Chloropyridazin-3-amine
-
(2-Fluorophenyl)boronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Sodium carbonate - Na₂CO₃ or Potassium carbonate - K₂CO₃)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME), Ethanol, Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add 6-chloropyridazin-3-amine (1 equivalent), (2-fluorophenyl)boronic acid (1.2 equivalents), and a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a base, such as sodium carbonate (2 equivalents), to the mixture.
-
Add a solvent system, typically a mixture of DME, ethanol, and water.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to ensure anaerobic conditions.
-
Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (usually after several hours), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
Potential Biological Activities and Applications
While specific biological data for this compound is not extensively published, the broader class of 6-aryl-pyridazin-3-amine derivatives has shown significant promise in several therapeutic areas. The primary applications are centered around their activity as kinase inhibitors and their potential in oncology and neurodegenerative diseases.
Kinase Inhibition
Many pyridazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
c-Jun N-terminal Kinase (JNK) Inhibition:
The JNK signaling pathway is implicated in cellular responses to stress, inflammation, and apoptosis. Its overactivation is associated with cancer cell proliferation and survival.[1][2][3][4][5] Derivatives of 6-aryl-pyridazine have been investigated as JNK inhibitors.
Caption: Proposed inhibition of the JNK signaling pathway.
Monoamine Oxidase (MAO) Inhibition
Derivatives of pyridazinone containing a (2-fluorophenyl)piperazine moiety have been identified as selective inhibitors of monoamine oxidase B (MAO-B).[6][7] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. While this compound itself has not been reported as a direct MAO-B inhibitor, its structural similarity to these active compounds suggests it could be a valuable scaffold for designing new MAO-B inhibitors.
Quantitative Biological Data of Related Compounds
The following tables summarize the biological activity of compounds structurally related to this compound. This data can guide the design of new derivatives and the prioritization of biological screening assays.
Table 1: In Vitro Anticancer Activity of a 3,6-disubstituted Pyridazine Derivative (Compound 9e) [1][4]
| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM |
| Leukemia | ||
| HL-60(TB) | Leukemia | 53.12 |
| Breast Cancer | ||
| MDA-MB-231/ATCC | Breast Cancer | 63.82 |
| HS 578T | Breast Cancer | 58.88 |
| T-47D | Breast Cancer | 79.98 |
| CNS Cancer | ||
| SNB-75 | CNS Cancer | 91.82 |
| Melanoma | ||
| LOX IMVI | Melanoma | 55.80 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 77.88 |
Table 2: MAO-B Inhibitory Activity of Pyridazinone Derivatives with a (2-Fluorophenyl)piperazine Moiety [6][7]
| Compound | R-group on Benzalhydrazone | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Ki (µM) for MAO-B |
| T1 | H | >10 | >10 | - | - |
| T3 | 4-Cl | 0.039 | 4.19 | 107.4 | 0.014 |
| T5 | 4-F | 0.41 | >10 | >24.39 | - |
| T6 | 3-Br | 0.013 | 1.57 | 120.8 | 0.0071 |
| T7 | 4-Br | 0.38 | >10 | >26.31 | - |
| T9 | 4-OCH₃ | 0.36 | >10 | >27.77 | - |
| T11 | 4-CH₃ | 0.45 | >10 | >22.22 | - |
| T12 | 4-N(CH₃)₂ | 0.28 | >10 | >35.71 | - |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase, such as JNK1.
Materials:
-
Recombinant human kinase (e.g., JNK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, the substrate, and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
NCI-60 Human Tumor Cell Line Screen
This is a standardized screen offered by the National Cancer Institute (NCI) to evaluate the anticancer potential of compounds against a panel of 60 human cancer cell lines.
General Workflow:
-
Compound Submission: The test compound is submitted to the NCI's Developmental Therapeutics Program (DTP).
-
Initial Screening: The compound is typically tested at a single high concentration (e.g., 10 µM) against the 60 cell lines.
-
Data Analysis: The percentage of cell growth is determined for each cell line. A mean graph of the percent growth inhibition is generated.
-
Five-Dose Assay: If significant activity is observed in the initial screen, the compound is selected for a five-dose assay to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing).
-
COMPARE Analysis: The pattern of activity across the 60 cell lines can be compared to a database of known anticancer agents to provide insights into the mechanism of action.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry with significant potential for the development of novel kinase inhibitors and other therapeutic agents. The synthetic accessibility via Suzuki-Miyaura coupling allows for the generation of diverse analogs for structure-activity relationship studies. The promising, albeit indirect, biological data for related compounds warrants further investigation of this compound and its derivatives as potential drug candidates for cancer and neurodegenerative diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this interesting molecule.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation PMID: 39246493 | MCE [medchemexpress.cn]
- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-(2-Fluorophenyl)pyridazin-3-amine as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Fluorophenyl)pyridazin-3-amine is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide array of novel heterocyclic compounds with significant potential in drug discovery. The pyridazine core is a recognized privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-target interactions.[1] The presence of a reactive amino group and a fluorophenyl moiety allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2] This document provides detailed application notes and experimental protocols for the synthesis of several important classes of fused heterocyclic systems starting from this compound.
Key Applications and Synthetic Potential
The 3-aminopyridazine scaffold is a core component of several approved drugs, highlighting its therapeutic relevance.[3] The amino group at the 3-position can act as a nucleophile or be transformed into other functional groups, enabling the construction of various fused ring systems. The 2-fluorophenyl group at the 6-position can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing potency and metabolic stability.
This building block is particularly useful for the synthesis of:
-
Imidazo[1,2-b]pyridazines: Known for their diverse biological activities, including kinase inhibition and as ligands for β-amyloid plaques.[4][5]
-
Triazolo[4,3-b]pyridazines: A class of compounds investigated as potent inhibitors of various kinases, such as c-Met and Pim-1, and as antitubulin agents.[6][7]
-
Pyrimido[1,2-b]pyridazines: Heterocyclic systems with applications in medicinal chemistry, including their evaluation as antimicrobial agents.[8]
The general synthetic strategy involves leveraging the nucleophilicity of the amino group and the adjacent ring nitrogen to construct the fused heterocyclic ring.
Experimental Protocols
The following protocols are generalized procedures based on established synthetic routes for analogous 3-aminopyridazines. Researchers should optimize reaction conditions for the specific substrate, this compound.
Protocol 1: Synthesis of 2-Aryl-6-(2-fluorophenyl)imidazo[1,2-b]pyridazines
This protocol describes the synthesis of the imidazo[1,2-b]pyridazine core via a condensation reaction between this compound and an α-bromoketone.[4]
Reaction Scheme:
Materials:
-
This compound
-
Substituted α-bromoketone (e.g., 2-bromo-1-phenylethan-1-one)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted α-bromoketone (1.1 mmol) and sodium bicarbonate (2.0 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure 2-aryl-6-(2-fluorophenyl)imidazo[1,2-b]pyridazine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: Synthesis of 3-Aryl-6-(2-fluorophenyl)-[4][6][9]triazolo[4,3-b]pyridazines
This protocol outlines a multi-step synthesis of the triazolo[4,3-b]pyridazine scaffold, which involves the conversion of the starting amine to a hydrazine derivative, followed by cyclization.[9]
Reaction Scheme (Multi-step):
-
This compound → 3-Chloro-6-(2-fluorophenyl)pyridazine
-
3-Chloro-6-(2-fluorophenyl)pyridazine + Hydrazine hydrate → 3-Hydrazinyl-6-(2-fluorophenyl)pyridazine
-
3-Hydrazinyl-6-(2-fluorophenyl)pyridazine + Aroyl chloride → 3-Aryl-6-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Hydrochloric acid (HCl)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Substituted aroyl chloride (e.g., benzoyl chloride)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol (EtOH)
-
Dioxane
Procedure:
Step 2a: Synthesis of 3-Chloro-6-(2-fluorophenyl)pyridazine
-
Prepare a solution of this compound (1.0 mmol) in concentrated hydrochloric acid (5 mL) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 mmol) in water (2 mL) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid (3 mL) and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the mixture into ice water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-chloro-6-(2-fluorophenyl)pyridazine.
Step 2b: Synthesis of 3-Hydrazinyl-6-(2-fluorophenyl)pyridazine
-
To a solution of 3-chloro-6-(2-fluorophenyl)pyridazine (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (5.0 mmol).
-
Heat the mixture at reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solution and purify by column chromatography to obtain 3-hydrazinyl-6-(2-fluorophenyl)pyridazine.
Step 2c: Synthesis of 3-Aryl-6-(2-fluorophenyl)-[4][6][10]triazolo[4,3-b]pyridazine
-
To a solution of 3-hydrazinyl-6-(2-fluorophenyl)pyridazine (1.0 mmol) in a suitable solvent like dioxane (10 mL), add the substituted aroyl chloride (1.1 mmol).
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction to room temperature and add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise.
-
Heat the mixture at reflux for an additional 4-6 hours.
-
Cool the reaction and carefully pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the final 3-aryl-6-(2-fluorophenyl)-[4][6][10]triazolo[4,3-b]pyridazine.
Protocol 3: Synthesis of 7-(2-Fluorophenyl)-4-oxo-4H-pyrimido[1,2-b]pyridazine Derivatives
This protocol describes the synthesis of the pyrimido[1,2-b]pyridazin-4-one core through the reaction of this compound with a substituted propenoate.[10]
Reaction Scheme:
Materials:
-
This compound
-
Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
Procedure:
-
A mixture of this compound (1.0 mmol), methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate (1.0 mmol), and sodium acetate (1.2 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4-6 hours.
-
Alternatively, a mixture of the aminopyridazine (1.0 mmol) and the propenoate (1.0 mmol) in a mixture of acetic acid (1.5 mL) and acetic anhydride (1.5 mL) can be heated at reflux for 10 hours.[10]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the volatile components under reduced pressure.
-
Triturate the solid residue with ethanol and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired pyrimido[1,2-b]pyridazin-4-one derivative. Further purification can be achieved by recrystallization.
-
Characterize the final product using appropriate analytical techniques.
Quantitative Data Presentation
The following tables present representative biological activity data for fused pyridazine derivatives, illustrating the potential of heterocycles derived from the this compound scaffold.
Table 1: Antiproliferative Activity of 3,6-Diaryl-[4][6][10]triazolo[4,3-b]pyridazine Analogs [9]
| Compound ID | B-Ring Substitution | IC₅₀ (µM) vs. SGC-7901 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HT-1080 |
| 4q | 3-amino-4-methoxyphenyl | 0.014 | 0.008 | 0.012 |
| CA-4 (Ref.) | 3-hydroxy-4-methoxyphenyl | 0.012 | 0.009 | 0.011 |
Note: Data is for analogous compounds to demonstrate the potential of the scaffold.
Table 2: Kinase Inhibitory Activity of[4][6][10]triazolo[4,3-b]pyridazine Derivatives [7]
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 4g | c-Met | 0.163 ± 0.01 |
| 4g | Pim-1 | 0.283 ± 0.01 |
| 4a | c-Met | >10 |
| 4a | Pim-1 | >10 |
| Staurosporine (Ref.) | c-Met | 0.005 ± 0.001 |
| Staurosporine (Ref.) | Pim-1 | 0.021 ± 0.002 |
Note: Data is for analogous compounds to demonstrate the potential of the scaffold.
Table 3: In Vitro Binding Affinity of Imidazo[1,2-b]pyridazine Analogs to β-Amyloid Plaques [4]
| Compound ID | 6-Position Substituent | Kᵢ (nM) |
| 3 | -OCH₃ | 47.3 ± 5.9 |
| 4 | -SCH₃ | 11.0 ± 1.8 |
| 5 | -O(CH₂)₂F | 148 ± 18 |
| 6 | -S(CH₂)₂F | 35.8 ± 3.2 |
Note: Data is for analogous compounds to demonstrate the potential of the scaffold.
Visualizations
Synthetic Workflow
Caption: General synthetic pathways from this compound.
Signaling Pathway: c-Met/Pim-1 Inhibition
Caption: Dual inhibition of c-Met and Pim-1 signaling pathways.
Mechanism of Action: Antitubulin Activity
Caption: Inhibition of tubulin polymerization leading to apoptosis.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Pyridazine and its related compounds: Part 32. Synthesis and antimicrobial evaluation of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazine and its related compounds: Part 38. Pyrimido[1,2-b]pyridazinone, synthesis and some reactions | European Journal of Chemistry [eurjchem.com]
- 9. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, work-up, and purification of the target compound. This synthesis is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridazine core in various bioactive molecules. The application notes also include recommendations for characterization and data presentation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[3][4] The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.[5] This protocol specifically details the coupling of 6-chloropyridazin-3-amine with 2-fluorophenylboronic acid to yield this compound. The presence of the fluorophenyl group and the aminopyridazine scaffold makes this a valuable building block for drug discovery programs.
Reaction Scheme
Caption: General reaction scheme for the Suzuki coupling.
Experimental Protocol
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of pyridazine derivatives.[1][6][7]
Materials and Equipment:
-
Reactants:
-
6-chloropyridazin-3-amine
-
2-fluorophenylboronic acid
-
-
Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
-
Base:
-
Sodium carbonate (Na₂CO₃)
-
-
Solvents:
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6-chloropyridazin-3-amine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add 1,2-dimethoxyethane (DME) and deionized water (typically a 4:1 to 3:1 ratio).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation
All quantitative data should be summarized for clarity and comparison.
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass (g) or Volume (mL) |
| 6-chloropyridazin-3-amine | 129.55 | User Input | 1.0 | User Input |
| 2-fluorophenylboronic acid | 139.92 | User Input | 1.2 | User Input |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | User Input | 0.05 | User Input |
| Sodium carbonate | 105.99 | User Input | 2.0 | User Input |
| 1,2-Dimethoxyethane (DME) | - | - | - | User Input |
| Water | - | - | - | User Input |
Table 2: Reaction Outcome and Product Characterization
| Parameter | Result |
| Yield | |
| Theoretical Yield (g) | User Input |
| Actual Yield (g) | User Input |
| Percentage Yield (%) | User Input |
| Physical Appearance | User Input (e.g., White solid, Pale yellow oil) |
| Purity (e.g., by HPLC) | User Input |
| Characterization Data | |
| Melting Point (°C) | User Input |
| ¹H NMR (ppm) | User Input (Solvent, Chemical Shift, Multiplicity, Integration) |
| ¹³C NMR (ppm) | User Input (Solvent, Chemical Shift) |
| Mass Spectrometry (m/z) | User Input (e.g., ESI+, [M+H]⁺) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a reliable method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The detailed procedure and structured data tables are intended to assist researchers in the successful execution and documentation of this important transformation. The resulting compound can serve as a key intermediate in the development of novel therapeutic agents.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. novaresearch.unl.pt [novaresearch.unl.pt]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Activity Screening of 6-(2-Fluorophenyl)pyridazin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the biological activities of 6-(2-fluorophenyl)pyridazin-3-amine analogs. The protocols detailed below cover synthetic procedures, in vitro assays for anticancer and anti-inflammatory activities, and kinase inhibition assays. This document is intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
Pyridazine and its derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and kinase inhibitory effects. The this compound core represents a promising starting point for the development of novel therapeutic agents. The introduction of the fluorophenyl group at the 6-position and the amino group at the 3-position provides a key structural motif for interaction with various biological targets. This document outlines the screening cascade for analogs of this core structure.
Synthesis of this compound Analogs
A general synthetic scheme for the preparation of this compound analogs involves a multi-step process, often starting from readily available precursors. One common approach is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers a regioselective route to 6-aryl-pyridazin-3-amines under neutral conditions[1]. Another strategy involves the reaction of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine, followed by further modifications[2].
General Synthetic Protocol:
A plausible synthetic route, based on related pyridazine syntheses, is outlined below. This should be optimized for specific analogs.
-
Step 1: Synthesis of 3-chloro-6-(2-fluorophenyl)pyridazine. This intermediate can be synthesized via a Suzuki coupling reaction between 3,6-dichloropyridazine and 2-fluorophenylboronic acid.
-
Step 2: Amination. The 3-chloro-6-(2-fluorophenyl)pyridazine is then subjected to a nucleophilic aromatic substitution reaction with an appropriate amine source (e.g., ammonia or a primary/secondary amine) to introduce the amino group at the 3-position.
Experimental Workflow for Synthesis:
Caption: General synthetic workflow for this compound analogs.
Biological Activity Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized analogs.
In Vitro Anticancer Activity
3.1.1. Cell Viability Assay (MTT or SRB Assay)
This initial screen assesses the cytotoxic effects of the compounds on various cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the compound dilutions to the wells and incubate for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid.
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.
Experimental Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow for assessing in vitro anticancer activity.
In Vitro Anti-inflammatory Activity
3.2.1. COX-1/COX-2 Inhibition Assay
This assay determines the ability of the compounds to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.
-
Add the COX enzyme and incubate for a short period.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
3.2.2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the inhibition of NO, a pro-inflammatory mediator.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the amount of nitrite in the supernatant, which reflects NO production. Calculate the percentage of inhibition of NO production and determine the IC50 values.
Kinase Inhibition Assays
Many pyridazine derivatives have been identified as kinase inhibitors. Screening against a panel of kinases is crucial to identify the specific molecular targets.
3.3.1. General Kinase Inhibition Assay (e.g., for p38 MAPK, JNK)
Protocol:
-
Reagents: Use recombinant human kinases, a suitable substrate peptide, and ATP.
-
Assay Procedure (using a luminescence-based assay like ADP-Glo™):
-
Set up a kinase reaction containing the kinase, substrate, ATP, and the test compound in a multi-well plate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 values.
Signaling Pathway Inhibition:
Pyridazine analogs have been shown to inhibit key inflammatory and cancer-related signaling pathways, such as the p38 MAPK and JNK pathways.
p38 MAPK Signaling Pathway:
Caption: Inhibition of the p38 MAPK pathway by pyridazine analogs.
JNK Signaling Pathway:
Caption: Inhibition of the JNK pathway by pyridazine analogs.
Data Presentation
All quantitative data should be summarized in clear, structured tables to facilitate comparison between the analogs.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. A549 |
| Parent | -H | Data | Data | Data |
| Analog 1 | Specify | Data | Data | Data |
| Analog 2 | Specify | Data | Data | Data |
| Doxorubicin | - | Data | Data | Data |
Table 2: In Vitro Anti-inflammatory Activity of this compound Analogs
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) |
| Parent | Data | Data | Data | Data |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| Celecoxib | Data | Data | Data | Data |
Table 3: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | p38 MAPK IC50 (nM) | JNK1 IC50 (nM) | Other Kinase IC50 (nM) |
| Parent | Data | Data | Data |
| Analog 1 | Data | Data | Data |
| Analog 2 | Data | Data | Data |
| Reference Inhibitor | Data | Data | Data |
Conclusion
The protocols and workflows outlined in these application notes provide a robust framework for the systematic biological activity screening of this compound analogs. By following this structured approach, researchers can efficiently identify and characterize promising lead compounds for further drug development in the areas of oncology, inflammation, and other diseases driven by kinase signaling. The provided templates for data presentation will aid in the clear and comparative analysis of the structure-activity relationships within this chemical series.
References
Application Notes and Protocols for In Vitro Evaluation of 6-(2-Fluorophenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 6-(2-Fluorophenyl)pyridazin-3-amine, a pyridazine derivative with potential applications in cancer research. Pyridazine-containing compounds have demonstrated a range of biological activities, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2][3][4][5][6][7][8] This document outlines a panel of in vitro assays to characterize the cytotoxic and mechanistic properties of this compound. The provided protocols are foundational and can be adapted to specific cell lines and research questions.
Putative Mechanism of Action
Pyridazine derivatives have been reported to exert their anticancer effects through the inhibition of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1][5] These receptors are critical components of signaling pathways that regulate angiogenesis, cell proliferation, and survival. Inhibition of these pathways can lead to decreased tumor growth and induction of apoptosis. The proposed mechanism of action for this compound is the inhibition of receptor tyrosine kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Signaling Pathway Diagram
Caption: Putative signaling pathways affected by this compound.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described in vitro assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast | Data to be determined |
| HCT-116 | Colon | Data to be determined |
| HepG2 | Liver | Data to be determined |
| A549 | Lung | Data to be determined |
| Positive Control |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) ± SD |
| VEGFR-2 | Data to be determined |
| EGFR | Data to be determined |
| Positive Control |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | % Early Apoptosis ± SD | % Late Apoptosis/Necrosis ± SD |
| Vehicle Control | - | Data to be determined | Data to be determined |
| Compound | IC50 | Data to be determined | Data to be determined |
| Positive Control | Data to be determined | Data to be determined |
Table 4: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
| Treatment | Concentration (µM) | % G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |
| Compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| Positive Control | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. kumc.edu [kumc.edu]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 6. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: 6-(2-Fluorophenyl)pyridazin-3-amine in Anti-Cancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Fluorophenyl)pyridazin-3-amine is a heterocyclic amine containing a pyridazine core, a structural motif of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The pyridazine scaffold is a key component in several approved drugs and clinical candidates, exhibiting a wide range of therapeutic activities, including anti-cancer properties. The incorporation of a 2-fluorophenyl group at the 6-position of the pyridazine ring introduces a specific lipophilic and electron-withdrawing character that can influence the compound's pharmacokinetic profile and target interactions. These notes provide an overview of the potential applications and relevant experimental protocols for the investigation of this compound and its derivatives as anti-cancer agents.
Potential Mechanisms of Action and Targeted Signaling Pathways
Derivatives of the pyridazine scaffold have been reported to exert their anti-cancer effects through the modulation of various signaling pathways crucial for tumor growth, proliferation, and survival. While the specific targets of this compound are a subject of ongoing research, based on the activity of structurally related compounds, several key pathways have been implicated.
Key Potential Targets and Pathways:
-
Kinase Inhibition: Many pyridazine derivatives function as kinase inhibitors, targeting the ATP-binding site of enzymes that are often dysregulated in cancer. Potential kinase targets for compounds with this scaffold include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling can block angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1]
-
JNK (c-Jun N-terminal Kinase): The JNK signaling pathway is involved in cellular responses to stress, and its dysregulation is linked to cancer cell proliferation and survival.[2]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[3]
-
CDKs (Cyclin-Dependent Kinases): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[3]
-
GSK-3 (Glycogen Synthase Kinase 3): GSK-3 is involved in multiple signaling pathways, including those related to cell proliferation, apoptosis, and differentiation.[4][5]
-
The following diagram illustrates the potential interplay of this compound derivatives with these key cancer-related signaling pathways.
Caption: Potential signaling pathways targeted by this compound derivatives.
Quantitative Data Summary
The anti-cancer activity of various pyridazine derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for selected compounds, providing a comparative overview of their potency. It is important to note that these are for structurally related compounds and not the exact title compound in all cases.
Table 1: In Vitro Anti-proliferative Activity of Pyridazine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 2h | SR (Leukemia) | GI50 | < 0.1 | [6] |
| 2h | NCI-H522 (Non-Small Cell Lung) | GI50 | < 0.1 | [6] |
| 2h | MCF7 (Breast) | GI50 | < 1.0 | [6] |
| 2h | HCT-116 (Colon) | GI50 | < 1.0 | [6] |
| 2g | HL-60 (TB) (Leukemia) | GI50 | < 2 | [7] |
| 2g | SR (Leukemia) | GI50 | < 2 | [7] |
| 2g | NCI-H522 (Non-Small Cell Lung) | GI50 | < 2 | [7] |
| 2g | BT-549 (Breast) | GI50 | < 2 | [7] |
| Compound 9e | HL-60(TB) (Leukemia) | % Inhibition at 10 µM | 53.12% | [2] |
| Compound 9e | MDA-MB-231/ATCC (Breast) | % Inhibition at 10 µM | 63.82% | [2] |
| Compound 9e | T-47D (Breast) | % Inhibition at 10 µM | 79.98% | [2] |
| Compound 9e | SNB-75 (CNS) | % Inhibition at 10 µM | 91.82% | [2] |
Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |
| Compound 26 | TAK1 | Enzymatic Assay | 55 | [8] |
| LCB03-0110 | VEGFR-2 | In vitro kinase assay | - | [1] |
| JNK-IN-7 | JNK1 | IC50 | 1.5 | [9] |
| JNK-IN-7 | JNK2 | IC50 | 2 | [9] |
| JNK-IN-7 | JNK3 | IC50 | 0.7 | [9] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives, based on established methodologies for similar compounds.
Protocol 1: Synthesis of 6-aryl-pyridazin-3-amines
This protocol is adapted from a method describing a regioselective synthesis of 6-aryl-pyridazin-3-amines via an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines.[10]
Caption: General workflow for the synthesis of 6-aryl-pyridazin-3-amines.
Materials:
-
Appropriately substituted 1,2,3-triazine
-
Appropriately substituted 1-propynylamine
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent solvents (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a solution of the 1,2,3-triazine (1.0 eq) in the chosen anhydrous solvent, add the 1-propynylamine (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified 6-aryl-pyridazin-3-amine.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the anti-proliferative activity of a compound against cancer cell lines.
Caption: Workflow for a standard MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., VEGFR-2, JNK1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivative stock solution (in DMSO)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplate reader (luminescence or fluorescence, depending on the assay format)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer in the wells of a microplate.
-
Add serial dilutions of the this compound derivative to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel anti-cancer agents. Their potential to inhibit key signaling pathways involved in cancer progression warrants further investigation. The protocols outlined above provide a framework for the synthesis and biological evaluation of these compounds, enabling researchers to explore their therapeutic potential. Further studies are necessary to elucidate the precise mechanism of action, identify specific molecular targets, and optimize the structure for improved efficacy and selectivity.
References
- 1. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3: molecular docking and 3D-QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. JNK inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of 6-(2-Fluorophenyl)pyridazin-3-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of small molecule libraries based on the 6-(2-Fluorophenyl)pyridazin-3-amine scaffold. The pyridazine core is a "privileged structure" in medicinal chemistry, found in compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[1][2][3] Derivatives of the related 3-amino-6-phenyl-pyridazine structure have been identified as potential anti-neuroinflammatory agents, suggesting that libraries based on this scaffold may target key signaling molecules in disease pathways, such as protein kinases.[4] Furthermore, similar pyridazinone structures have been evaluated as potent and selective inhibitors of enzymes like Monoamine Oxidase B (MAO-B), a target for neurodegenerative diseases.[5][6]
This document outlines three key HTS assays: a primary screen for protein kinase inhibition using TR-FRET technology, a primary screen for MAO-B enzymatic inhibition via a fluorescence-based assay, and a secondary counter-screen to assess cell viability and eliminate cytotoxic compounds.
Application Note 1: Protein Kinase Inhibition Screening
Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets in drug discovery, particularly in oncology and immunology.[7][8] This protocol describes a robust, homogenous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay suitable for identifying kinase inhibitors from a this compound library.[9] TR-FRET assays are well-suited for HTS due to their high sensitivity, low background, and resistance to interference from library compounds.[10][11][12]
Kinase Signaling Pathway
Caption: A simplified diagram of a kinase signaling cascade.
Experimental Workflow: Kinase TR-FRET Assay
Caption: High-throughput screening workflow for the kinase TR-FRET assay.
Protocol: TR-FRET Kinase Assay
1. Objective: To identify inhibitors of a target protein kinase from a this compound library by measuring the phosphorylation of a substrate using TR-FRET technology.
2. Materials:
-
Assay Plate: 384-well, low-volume, black, non-binding surface plates.
-
Library Compounds: this compound library dissolved in 100% DMSO.
-
Reagents: LanthaScreen™ Eu Kinase Binding Assay or similar TR-FRET kinase assay kit (Thermo Fisher Scientific).[9]
-
Target Kinase (e.g., Src, Abl, EGFR).
-
Fluorescein-labeled substrate peptide.
-
Terbium-labeled anti-phospho-substrate antibody (Donor).
-
ATP.
-
Staurosporine or other known kinase inhibitor (Positive Control).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Equipment:
-
Acoustic liquid handler (e.g., Echo 555) for compound dispensing.
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of time-resolved fluorescence detection (e.g., PHERAstar, EnVision).
-
3. Method:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound from the 10 mM stock plate into the 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Negative Control: Dispense 20 nL of 100% DMSO (0% inhibition).
-
Positive Control: Dispense 20 nL of a known inhibitor (e.g., 10 µM Staurosporine final concentration) (100% inhibition).
-
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in assay buffer. Add 10 µL of this mixture to each well of the assay plate.
-
Reaction Initiation: Prepare a 2X ATP solution in assay buffer. Add 10 µL to each well to start the kinase reaction. The final volume should be 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & Detection: Prepare a 2X detection mix containing the Terbium-labeled antibody in TR-FRET dilution buffer. Add 20 µL of this solution to each well to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Excite the Terbium donor at ~340 nm and measure emission at two wavelengths: ~495 nm (Terbium) and ~520 nm (Fluorescein acceptor).[10]
4. Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission at 520 nm / Donor Emission at 495 nm) * 10,000.
-
Calculate the percentage of inhibition for each library compound using the following formula: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))
-
Ratio_Compound: TR-FRET ratio of the test well.
-
Ratio_High_Control: Average TR-FRET ratio of the positive control wells (e.g., Staurosporine).
-
Ratio_Low_Control: Average TR-FRET ratio of the negative control wells (DMSO).
-
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_Low_Control + SD_High_Control) / |Avg_Low_Control - Avg_High_Control|) An acceptable Z' factor is typically > 0.5.
Data Presentation: Kinase Inhibition HTS Results
| Compound ID | Conc. (µM) | TR-FRET Ratio | % Inhibition | Hit (Y/N) |
| Cmpd-001 | 10 | 0.8512 | 85.3 | Y |
| Cmpd-002 | 10 | 1.6254 | 5.2 | N |
| Cmpd-003 | 10 | 0.9934 | 72.1 | Y |
| DMSO Ctrl | N/A | 1.6110 | 0.0 | N/A |
| Staurosporine | 10 | 0.6543 | 100.0 | N/A |
Application Note 2: Monoamine Oxidase B (MAO-B) Inhibition Screening
MAO-B is an enzyme that degrades neurotransmitters and is a key target in the treatment of Parkinson's disease and other neurodegenerative disorders. This protocol outlines a homogenous, fluorescence-based assay to screen for MAO-B inhibitors. The assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, which reacts with a probe to generate a highly fluorescent product.
Assay Principle: MAO-B Inhibition
Caption: Principle of the coupled-enzyme assay for MAO-B inhibition.
Experimental Workflow: MAO-B Fluorescence Assay
Caption: High-throughput screening workflow for the MAO-B fluorescence assay.
Protocol: MAO-B Fluorescence Assay
1. Objective: To identify inhibitors of MAO-B by measuring the reduction in its enzymatic activity using a fluorescence-based detection method.
2. Materials:
-
Assay Plate: 384-well, black, clear-bottom plates.
-
Library Compounds: this compound library dissolved in 100% DMSO.
-
Reagents:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., p-tyramine hydrochloride).
-
Horseradish Peroxidase (HRP).
-
Amplex™ Red reagent (or similar fluorescent probe).
-
Pargyline or Selegiline (Positive Control MAO-B inhibitor).
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Equipment:
-
Acoustic liquid handler.
-
Automated liquid handler or multichannel pipette.
-
Fluorescence microplate reader.
-
3. Method:
-
Compound Plating: Dispense 100 nL of library compounds (10 mM in DMSO) and controls into the 384-well assay plate for a final concentration of 10 µM in a 10 µL final volume.
-
Enzyme Addition: Prepare a 2X solution of MAO-B enzyme in assay buffer. Add 5 µL to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X reaction mix containing the MAO-B substrate, HRP, and Amplex Red in assay buffer. Add 5 µL of this mix to each well to start the reaction.
-
Final Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
4. Data Analysis:
-
Calculate the percentage of inhibition for each library compound using the following formula: % Inhibition = 100 * (1 - (RFU_Compound - RFU_High_Control) / (RFU_Low_Control - RFU_High_Control))
-
RFU_Compound: Relative Fluorescence Units of the test well.
-
RFU_High_Control: Average RFU of the positive control wells (e.g., Pargyline).
-
RFU_Low_Control: Average RFU of the negative control wells (DMSO).
-
-
Calculate the Z'-factor to assess assay quality.
Data Presentation: MAO-B Inhibition HTS Results
| Compound ID | Conc. (µM) | Fluorescence (RFU) | % Inhibition | Hit (Y/N) |
| Cmpd-004 | 10 | 15,234 | 91.5 | Y |
| Cmpd-005 | 10 | 88,912 | 12.1 | N |
| Cmpd-006 | 10 | 34,567 | 65.8 | Y |
| DMSO Ctrl | N/A | 98,765 | 0.0 | N/A |
| Pargyline | 10 | 12,345 | 100.0 | N/A |
Application Note 3: Cell Viability Counter-Screen
A counter-screen for cytotoxicity is essential to eliminate false positives from primary screens that may result from compound-induced cell death rather than specific target engagement.[13] This protocol uses a luminescence-based assay to quantify ATP levels, which correlate directly with the number of metabolically active, viable cells.[14]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a cell-based HTS viability counter-screen.
Protocol: ATP-Based Luminescence Assay
1. Objective: To assess the cytotoxicity of hit compounds identified in primary screens by measuring cell viability.
2. Materials:
-
Assay Plate: 384-well, white, solid-bottom, tissue culture-treated plates.
-
Cell Line: A relevant human cell line (e.g., HEK293, HepG2).
-
Library Compounds: Hit compounds from primary screens, dissolved in 100% DMSO.
-
Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
Doxorubicin or Staurosporine (Positive Control for cytotoxicity).
-
Complete cell culture medium.
-
-
Equipment:
-
Automated liquid handler or multichannel pipette.
-
Luminometer or plate reader with luminescence detection capabilities.
-
CO₂ incubator.
-
3. Method:
-
Cell Seeding: Seed cells into 384-well plates at a pre-optimized density (e.g., 2,500 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of test compounds and controls to the plates. The final DMSO concentration should not exceed 0.5%.
-
Treatment Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Reagent Preparation & Addition: Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each compound: % Viability = 100 * (RLU_Compound - RLU_High_Control) / (RLU_Low_Control - RLU_High_Control)
-
RLU_Compound: Relative Luminescence Units of the test well.
-
RLU_High_Control: Average RLU of the positive control wells (e.g., Doxorubicin).
-
RLU_Low_Control: Average RLU of the negative control wells (DMSO-treated cells).
-
-
Compounds showing significant toxicity (e.g., >50% reduction in viability) may be flagged as cytotoxic and deprioritized.
Data Presentation: Cell Viability Results
| Compound ID | Conc. (µM) | Luminescence (RLU) | % Viability | Cytotoxic (Y/N) |
| Cmpd-001 | 10 | 8,543,210 | 95.1 | N |
| Cmpd-004 | 10 | 1,234,567 | 10.2 | Y |
| Cmpd-006 | 10 | 7,987,654 | 88.2 | N |
| DMSO Ctrl | N/A | 8,912,345 | 100.0 | N/A |
| Doxorubicin | 10 | 345,678 | 0.0 | N/A |
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 13. marinbio.com [marinbio.com]
- 14. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 6-(2-Fluorophenyl)pyridazin-3-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine, a key intermediate in pharmaceutical research. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 6-halopyridazin-3-amine (typically 6-chloropyridazin-3-amine) with 2-fluorophenylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: What are the typical starting materials for this synthesis?
A2: The common starting materials are 6-chloropyridazin-3-amine and 2-fluorophenylboronic acid. 6-chloropyridazin-3-amine can be synthesized from 3,6-dichloropyridazine and ammonia.[1][2]
Q3: Which palladium catalyst and ligand combination is most effective?
A3: The choice of catalyst and ligand is crucial for a successful reaction, especially when using less reactive aryl chlorides. Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos are often effective for coupling heteroaryl chlorides.[3][4] For challenging couplings, pre-formed catalysts like Pd(dppf)Cl₂ can also be employed.
Q4: What are the recommended bases and solvents for this reaction?
A4: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used.[5] The solvent system is typically a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent mixtures include dioxane/water, toluene/water, or ethanol/water.[2][6]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A common mobile phase for TLC is a mixture of ethyl acetate and hexane. The disappearance of the starting materials (6-chloropyridazin-3-amine and 2-fluorophenylboronic acid) and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen). 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., DMF, THF/water). 4. Increase the reaction temperature, potentially using microwave irradiation for enhanced reaction rates.[2][4] |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | 1. Homocoupling of the boronic acid. 2. Dehalogenation of the starting material. 3. Hydrolysis of the boronic acid. | 1. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Avoid excessively high temperatures. 2. Ensure the reaction is performed under an inert atmosphere to minimize side reactions. Using a more active catalyst/ligand system can sometimes outcompete the dehalogenation pathway.[7] 3. Use freshly opened or properly stored boronic acid. The presence of a small amount of water is often necessary, but excess water can lead to hydrolysis. |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts. 2. Presence of residual palladium. | 1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase if separation is challenging. Recrystallization from a suitable solvent system can also be effective. 2. Treat the crude product with a palladium scavenger. Activated carbon can also be used to remove residual palladium. |
| Inconsistent Yields | 1. Variability in the quality of reagents. 2. Inconsistent reaction setup and conditions. | 1. Use reagents from a reliable source and ensure their purity. 2. Maintain consistent reaction parameters such as temperature, stirring speed, and inert atmosphere. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline based on optimized conditions for similar 6-arylpyridazin-3-amine syntheses.
Materials:
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6-chloropyridazin-3-amine
-
2-fluorophenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction flask, add 6-chloropyridazin-3-amine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq) | DME/Ethanol | 80 | Varies (often moderate) | [5] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | Can be high, but reproducibility may vary | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | Generally high for challenging substrates | [3] |
| Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ (1.2) | K₃PO₄ | Dioxane/H₂O | Reflux | ~80% for similar systems | [6] |
Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for Synthesis and Optimization
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 6-(2-Fluorophenyl)pyridazin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(2-Fluorophenyl)pyridazin-3-amine.
Troubleshooting Common Purification Issues
Purification of this compound, often synthesized via a Suzuki-Miyaura cross-coupling reaction, can present challenges. This guide addresses common issues and provides systematic solutions.
A typical synthetic route involves the coupling of 3-amino-6-chloropyridazine with 2-fluorophenylboronic acid. The primary impurities stem from starting materials, reagents, and reaction byproducts.
Diagram of a general purification workflow:
Common side products in the synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method is a two-step synthesis. The first step typically involves a Suzuki-Miyaura cross-coupling reaction between 3-amino-6-chloropyridazine and 2-fluorophenylboronic acid. This is followed by the amination of the resulting 6-(2-Fluorophenyl)-3-chloropyridazine.
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?
Key parameters to ensure a successful Suzuki-Miyaura coupling and minimize side product formation include:
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Catalyst Choice: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is crucial. The choice of ligand can also influence the reaction outcome.
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Base Selection: An appropriate inorganic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.
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Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.
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Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the degradation of the palladium catalyst.
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Temperature: The reaction temperature needs to be optimized, typically ranging from 80°C to 120°C.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Inefficient catalyst activity. | - Ensure the palladium catalyst is fresh and has been stored correctly. - Degas the solvent and reaction mixture thoroughly to remove oxygen. - Consider screening different palladium catalysts and ligands. |
| Incomplete reaction. | - Increase the reaction time or temperature. - Ensure the base is of good quality and used in the correct stoichiometric amount. | |
| Poor quality of starting materials. | - Verify the purity of 3-amino-6-chloropyridazine and 2-fluorophenylboronic acid using techniques like NMR or melting point analysis. | |
| Presence of Significant Side Products | Homocoupling of 2-fluorophenylboronic acid. | - This can occur due to the presence of oxygen. Ensure a strictly inert atmosphere. - Lowering the reaction temperature might reduce the rate of homocoupling. |
| Dehalogenation of 3-amino-6-chloropyridazine. | - This can be promoted by certain palladium catalysts and reaction conditions. - Try a different palladium catalyst or ligand combination. - Ensure the reaction is not overheated. | |
| Protodeborylation of 2-fluorophenylboronic acid. | - This can happen in the presence of acidic protons. - Ensure the reaction medium is sufficiently basic. | |
| Difficulty in Product Purification | Co-elution of the product with impurities. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to purify the final product. |
Common Side Products
The following table summarizes common side products that may be observed during the synthesis of this compound, along with their likely origin.
| Side Product | Chemical Structure | Likely Origin | Typical Analytical Signature (Mass Spec) |
| 3-Aminopyridazine | C₄H₅N₃ | Dehalogenation of the starting material, 3-amino-6-chloropyridazine. | m/z = 95.05 |
| 2,2'-Difluorobiphenyl | C₁₂H₈F₂ | Homocoupling of 2-fluorophenylboronic acid. | m/z = 190.06 |
| 6,6'-bis(3-aminopyridazinyl) | C₈H₈N₆ | Homocoupling of 3-amino-6-chloropyridazine. | m/z = 188.08 |
| 6-(2-Fluorophenyl)pyridazine | C₁₀H₇FN₂ | Incomplete amination or hydrolysis of the chloro intermediate. | m/z = 174.06 |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling
A detailed methodology for the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with 2-fluorophenylboronic acid is provided below.
Materials:
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3-amino-6-chloropyridazine (1.0 eq)
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2-fluorophenylboronic acid (1.2 eq)
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Palladium(II) acetate (0.02 eq)
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Triphenylphosphine (0.04 eq)
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Sodium Carbonate (2.0 eq)
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Toluene
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Water
Procedure:
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To a round-bottom flask, add 3-amino-6-chloropyridazine, 2-fluorophenylboronic acid, palladium(II) acetate, and triphenylphosphine.
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Add a 2M aqueous solution of sodium carbonate.
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Add toluene to the mixture.
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Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
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Heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 12-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature.
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Separate the organic and aqueous layers.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key reaction pathway and a common side reaction.
Caption: Main synthetic pathway for this compound.
Caption: Formation of a common homocoupling side product.
Troubleshooting guide for low yield of 6-(2-Fluorophenyl)pyridazin-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine.
Troubleshooting Guide: Low Yield of this compound
Low yields in the synthesis of this compound can arise from various factors related to the reagents, reaction conditions, and work-up procedures. This guide addresses common issues in a question-and-answer format to help you identify and resolve the root cause of a suboptimal yield. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a common method for this transformation.
dot
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is giving a very low yield. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings for synthesizing this compound are often traced back to a few key areas:
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Inactive Catalyst: The palladium catalyst may have degraded.
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Poor Reagent Quality: The purity of 3-amino-6-chloropyridazine or (2-fluorophenyl)boronic acid could be compromised.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction efficiency.
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Presence of Oxygen: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.
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Side Reactions: Competing reactions such as homocoupling of the boronic acid or hydrolytic deboronation can consume starting materials.[1]
Q2: How can I ensure my starting materials are suitable for the reaction?
A2: The quality of your starting materials is critical. Here's what to check:
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3-Amino-6-chloropyridazine: Verify its purity by NMR or melting point. Ensure it is dry, as moisture can interfere with the reaction.
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(2-Fluorophenyl)boronic Acid: Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines) upon storage. It's often beneficial to use fresh or properly stored boronic acid. You can check for the presence of boroxine by NMR. While boroxines can also participate in the coupling, their reactivity can differ.
Q3: What are the optimal catalyst and ligand combinations for this type of coupling?
A3: The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura reaction. While various systems exist, some are more effective for heteroaryl couplings.
| Catalyst System | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 1-5 | A common, versatile catalyst. |
| Pd₂(dba)₃ with a phosphine ligand | 1-3 (Pd), 2-6 (ligand) | Often provides higher yields and turnover numbers. |
| Pd(OAc)₂ with a phosphine ligand | 1-3 (Pd), 2-6 (ligand) | The Pd(II) is reduced in situ to the active Pd(0) species. |
For the ligand, sterically hindered and electron-rich phosphines often give good results with chloro-heterocycles. Examples include P(t-Bu)₃, SPhos, or XPhos.
Q4: The reaction seems to have stalled. Could the base be the issue?
A4: Yes, the choice and quality of the base are critical. The base activates the boronic acid for transmetalation to the palladium center.[2]
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Common Bases: Aqueous solutions of Na₂CO₃, K₂CO₃, or K₃PO₄ are frequently used.
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Anhydrous Conditions: If your reaction is sensitive to water, using a non-aqueous base like KF might be beneficial.[3]
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Strength: A base that is too weak may not facilitate transmetalation efficiently, while a base that is too strong can promote side reactions. For this specific coupling, a moderately strong inorganic base is generally preferred.
Q5: I see several spots on my TLC plate, including what looks like a homocoupled product. How can I minimize this?
A5: Homocoupling of the boronic acid is a common side reaction. To minimize it:
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Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
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Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help.
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Optimize Catalyst/Ligand: Some ligand systems are more prone to promoting homocoupling than others. Experimenting with different ligands may be necessary.
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Degassing: Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can promote homocoupling.
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle and common side reactions.
Experimental Protocols
Below is a general, representative protocol for the Suzuki-Miyaura synthesis of this compound. This should be optimized for your specific laboratory conditions.
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
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3-Amino-6-chloropyridazine
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(2-Fluorophenyl)boronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
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Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)
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Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a reaction vessel, add 3-amino-6-chloropyridazine (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).
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Add the palladium catalyst (0.01-0.05 eq) and, if necessary, the ligand (0.02-0.10 eq).
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Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
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Degas the mixture by bubbling an inert gas through it for 15-30 minutes or by using the freeze-pump-thaw method.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Note: The specific choice of catalyst, ligand, base, solvent, and temperature may require optimization for best results. It is recommended to perform small-scale test reactions to determine the optimal conditions.
References
Technical Support Center: Regioselectivity in Reactions of 6-(2-Fluorophenyl)pyridazin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(2-Fluorophenyl)pyridazin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of reactions with this compound?
The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric effects of the substituents on the pyridazine ring, as well as the nature of the reaction (electrophilic vs. nucleophilic substitution).
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Electronic Effects: The pyridazine ring is an electron-deficient system due to the presence of two adjacent nitrogen atoms. The amino group at the C3 position is a strong electron-donating group, which activates the ring towards electrophilic attack, primarily at the ortho and para positions. Conversely, the 2-fluorophenyl group at the C6 position is weakly deactivating due to the inductive effect of the fluorine atom.
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Steric Hindrance: The bulky 2-fluorophenyl group at the C6 position can sterically hinder reactions at the adjacent C5 position.
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Reaction Type:
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In electrophilic aromatic substitution , the amino group directs incoming electrophiles to the C4 and C5 positions. However, the C4 position is generally favored due to less steric hindrance from the 2-fluorophenyl group.
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In nucleophilic aromatic substitution , the electron-deficient nature of the pyridazine ring makes it susceptible to attack. The positions most prone to nucleophilic attack are typically the carbon atoms adjacent to the nitrogen atoms (C3 and C6). The presence of a good leaving group is usually required for these reactions to proceed.
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Q2: How can I control the regioselectivity of electrophilic substitution on the pyridazine ring?
Controlling the regioselectivity of electrophilic substitution on this compound often involves the use of protecting groups and careful optimization of reaction conditions.
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Protecting the Amino Group: The strong activating and directing effect of the amino group can be modulated by converting it into a less activating group, such as an amide. This can be achieved by reacting the amine with an acylating agent (e.g., acetic anhydride). The bulkier protecting group can also further direct the electrophile to the less sterically hindered C4 position. The protecting group can be removed later in the synthetic sequence.
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Choice of Reagents and Catalysts: The nature of the electrophile and the catalyst can significantly influence the regioselectivity. For instance, using a bulkier Lewis acid catalyst might favor substitution at the less hindered position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction by favoring the thermodynamically more stable product.
Q3: What are the common challenges in achieving regioselective nucleophilic substitution?
Achieving regioselective nucleophilic substitution on this compound can be challenging due to the inherent reactivity of the pyridazine ring and the potential for multiple reaction sites.
-
Lack of a Good Leaving Group: For a nucleophilic aromatic substitution (SNAAr) to occur, a good leaving group (e.g., a halogen) is typically required on the ring. In the absence of such a group, the reaction may not proceed or may require harsh conditions, leading to side reactions.
-
Competing Reaction Sites: The pyridazine ring has multiple electrophilic centers. Nucleophiles can potentially attack at C4, C5, or even the carbon of the phenyl ring under certain conditions. The regioselectivity will depend on the relative activation of these sites and the nature of the nucleophile.
-
Tautomerization: The pyridazin-3-amine moiety can exist in tautomeric forms, which can affect the reactivity and regioselectivity of subsequent reactions.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Symptoms:
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Formation of a mixture of C4 and C5 substituted isomers.
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Low yield of the desired regioisomer.
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Difficulty in separating the isomers by chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Strong activating effect of the amino group | Protect the amino group as an amide (e.g., acetamide) to reduce its activating effect and increase steric hindrance at the C4 position, thereby favoring substitution at C5. |
| Harsh reaction conditions | Optimize reaction conditions by lowering the temperature and using a milder Lewis acid catalyst. This can improve selectivity by favoring the kinetic or thermodynamic product. |
| Steric hindrance is not the dominant factor | For certain electrophiles, electronic effects may dominate over steric effects. In such cases, consider changing the electrophile or the solvent to alter the selectivity. |
Problem 2: Low or No Conversion in Nucleophilic Aromatic Substitution
Symptoms:
-
Recovery of starting material.
-
Formation of decomposition products.
Possible Causes and Solutions:
| Cause | Solution |
| Absence of a good leaving group on the pyridazine ring | If the reaction is an SNAAr, ensure a suitable leaving group (e.g., Cl, Br) is present at the desired position of substitution. If not, consider alternative reaction pathways such as metal-catalyzed cross-coupling reactions. |
| Low nucleophilicity of the reagent | Use a stronger nucleophile or activate the existing nucleophile (e.g., by using a stronger base). |
| Electron-rich pyridazine ring | The presence of the electron-donating amino group disfavors nucleophilic attack. Protecting the amino group as an electron-withdrawing group can increase the electrophilicity of the ring. |
Experimental Protocols
General Protocol for the Protection of the Amino Group (Acetylation):
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Dissolve this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base (e.g., triethylamine or pyridine) to the solution.
-
Cool the mixture in an ice bath.
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Slowly add acetic anhydride dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.
Visualizations
Logical Workflow for Improving Regioselectivity in Electrophilic Substitution
Caption: A flowchart illustrating troubleshooting strategies for poor regioselectivity.
Decision Pathway for Nucleophilic Substitution Reactions
Caption: A decision tree for planning nucleophilic substitution reactions.
Stability issues of 6-(2-Fluorophenyl)pyridazin-3-amine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues of 6-(2-Fluorophenyl)pyridazin-3-amine in solution. The following information is designed to help you troubleshoot common problems and design appropriate stability studies.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change over time. What could be the cause?
A1: A color change in your solution is often an indicator of chemical degradation. This can be initiated by several factors, including exposure to light (photodegradation), oxidation, or reaction with components of your solvent or buffer system. It is crucial to investigate the cause systematically. We recommend performing control experiments to isolate the contributing factor.
Q2: I am observing a decrease in the concentration of my compound in solution over a short period. What are the likely reasons?
A2: A rapid decrease in concentration suggests instability under your current storage or experimental conditions. Potential causes include:
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Hydrolysis: The pyridazine ring or the amine group may be susceptible to hydrolysis, especially at non-neutral pH.
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Oxidation: The presence of dissolved oxygen or oxidizing agents in your solvent can lead to degradation. The amine group is often susceptible to oxidation.
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Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., plastic or glass).
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Precipitation: Changes in temperature or solvent composition could lead to the compound precipitating out of solution.
Q3: How can I prevent the degradation of this compound in my stock solutions?
A3: To enhance the stability of your stock solutions, consider the following preventative measures:
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Solvent Selection: Use high-purity, degassed solvents. Aprotic solvents are often a better choice for initial stock solutions if solubility permits.
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pH Control: If using aqueous buffers, maintain a pH where the compound is most stable. This often needs to be determined experimentally. Generally, a slightly acidic to neutral pH may be a good starting point to suppress the reactivity of the amine group.[1][2]
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Inert Atmosphere: For long-term storage, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
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Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3][4][5][6][7]
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Low Temperature: Store solutions at the lowest practical temperature to slow down degradation kinetics. Typically, -20°C or -80°C is recommended for long-term storage.
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Use Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptom: High variability in assay results between different batches of the compound solution or over time with the same batch.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
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Analyze Compound Purity in Medium: Use an appropriate analytical method (e.g., HPLC-UV) to determine the concentration and purity of this compound in the assay medium at the beginning and end of the experiment.
-
Incubation Control: Incubate the compound in the assay medium without cells or other biological components for the duration of the assay. Analyze for degradation.
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Evaluate Medium Components: Some medium components (e.g., high concentrations of riboflavin) can act as photosensitizers and accelerate degradation in the presence of light.
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pH of Medium: Measure the pH of your final assay medium. Significant deviation from neutral pH could be a factor.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Symptom: When analyzing a solution of this compound by HPLC or LC-MS, new, unidentified peaks appear that were not present in the freshly prepared sample.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (LC-MS) to obtain the molecular weights of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to see if the unknown peaks match the degradation products formed. This can help in identifying the nature of the degradation.[8][9][10][11]
-
Review Solvent Purity: Impurities in the solvent (e.g., peroxides in THF or ethers) can react with the compound. Ensure the use of high-purity solvents.
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent.
Methodology:
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Initial Analysis: Immediately after preparation (t=0), analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Storage Conditions: Aliquot the solution into several vials and store them under different conditions:
-
Room temperature (20-25°C) with light exposure.
-
Room temperature (20-25°C) protected from light.
-
Refrigerated (2-8°C) protected from light.
-
Frozen (-20°C) protected from light.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and weekly thereafter).
-
Analysis: At each time point, determine the concentration and purity of the compound. Calculate the percentage of the compound remaining relative to the initial concentration.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at a high temperature (e.g., 70°C).
-
Photodegradation: Expose a solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[3][4][5][6][7] A control sample should be protected from light.[5]
-
-
Analysis: After a suitable period of exposure (aiming for 5-20% degradation), neutralize the acidic and basic samples and analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Data Presentation
The results from the stability studies should be summarized in tables for easy comparison.
Table 1: Solution Stability of this compound in Methanol
| Storage Condition | Time Point | Concentration (µg/mL) | % Remaining | Appearance |
| Initial (t=0) | 0 hours | 1000 | 100% | Clear, colorless |
| Room Temp, Light | 24 hours | Data | Data | Observation |
| 7 days | Data | Data | Observation | |
| Room Temp, Dark | 24 hours | Data | Data | Observation |
| 7 days | Data | Data | Observation | |
| Refrigerated (4°C), Dark | 24 hours | Data | Data | Observation |
| 7 days | Data | Data | Observation | |
| Frozen (-20°C), Dark | 7 days | Data | Data | Observation |
| 30 days | Data | Data | Observation |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl (60°C) | 8 hours | Data | Data | Data |
| 0.1 M NaOH (60°C) | 4 hours | Data | Data | Data |
| 3% H₂O₂ (RT) | 24 hours | Data | Data | Data |
| Heat (70°C) | 48 hours | Data | Data | Data |
| Photolytic | ICH Q1B | Data | Data | Data |
Visualizations
The following diagrams illustrate key workflows and potential degradation pathways.
Caption: Workflow for assessing solution stability.
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways for pyridazine derivatives.
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. q1scientific.com [q1scientific.com]
- 6. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 7. Photostability | SGS [sgs.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Overcoming poor solubility of 6-(2-Fluorophenyl)pyridazin-3-amine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-(2-Fluorophenyl)pyridazin-3-amine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
A1: this compound is a small molecule with the following properties[1][2]:
| Property | Value |
| Molecular Formula | C₁₀H₈FN₃ |
| Molecular Weight | 189.19 g/mol |
| Appearance | Typically a solid powder |
| Purity | Available at various purity levels (e.g., Min. 95%)[1] |
Its structure, containing both a pyridazine ring and a fluorophenyl group, contributes to its hydrophobic nature and consequently, its poor aqueous solubility.
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The poor aqueous solubility of this compound is primarily due to its chemical structure. The presence of the aromatic phenyl and pyridazine rings results in a relatively non-polar molecule with high crystal lattice energy. These characteristics make it difficult for water molecules to effectively solvate the compound, leading to low solubility in aqueous buffers commonly used in biological assays.
Q3: What are the common challenges observed in assays due to the poor solubility of this compound?
A3: Poor solubility can lead to several issues during in vitro and in vivo experiments, including:
-
Inaccurate Potency Measurement: Compound precipitation in the assay can lead to an underestimation of its true biological potency (e.g., IC₅₀, EC₅₀).
-
Poor Bioavailability: In cell-based assays and in vivo studies, low solubility limits the compound's absorption and distribution, resulting in low systemic exposure.[3]
-
Assay Interference: Undissolved particles can interfere with assay detection methods, such as light scattering in optical assays.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and poor reproducibility of results.
Q4: What initial steps can I take to improve the solubility of this compound for in vitro assays?
A4: A stepwise approach is recommended to address solubility issues. Initial strategies include the use of co-solvents and pH adjustment. For many poorly soluble compounds, a combination of these techniques is often effective.[3][4]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
Cause: The concentration of this compound exceeds its solubility limit in the aqueous assay buffer.
Solutions:
-
Co-solvent Addition: The use of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[5][6] Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Further dilution into aqueous buffers may require the presence of a lower percentage of co-solvent to maintain solubility.
-
pH Adjustment: As this compound possesses a basic amine group, its solubility is expected to be pH-dependent.[3][7] Lowering the pH of the buffer will lead to the protonation of the amine, forming a more soluble salt.
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent System | Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| PBS (pH 7.4) | < 1 |
| 10% DMSO in PBS (pH 7.4) | 15 |
| 5% NMP in PBS (pH 7.4) | 20 |
| PBS (pH 5.0) | 10 |
| 10% DMSO in PBS (pH 5.0) | 50 |
Issue 2: Low Bioavailability in Cell-Based Assays
Cause: Even if the compound appears dissolved, its low thermodynamic solubility can limit its ability to cross cell membranes and reach its intracellular target.
Solutions:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with enhanced aqueous solubility and stability.[8][9][10] This can improve the effective concentration of the compound available to the cells.
-
Formulation as a Solid Dispersion: Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[11][12][13] This can enhance the dissolution rate and apparent solubility of the compound.
Table 2: Comparison of Solubility Enhancement Strategies
| Formulation Strategy | Fold Increase in Apparent Solubility (Hypothetical) | Key Advantage |
| 10% DMSO | 15x | Simple and widely used |
| pH Adjustment (pH 5.0) | 10x | Effective for ionizable compounds |
| 2% HP-β-Cyclodextrin | 50x | Can improve bioavailability |
| Solid Dispersion (PVP K30) | >100x | Significant solubility enhancement |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh out a precise amount of this compound.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently warm the solution and vortex until the compound is completely dissolved.
-
For working solutions, dilute the stock solution into the final assay buffer, ensuring the final DMSO concentration is compatible with the assay (typically ≤ 1%).
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Add an excess amount of this compound to each buffer.
-
Equilibrate the samples by shaking at a constant temperature for 24 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (e.g., 10% w/v).
-
Add this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any undissolved compound.
-
Determine the concentration of the complexed compound in the filtrate.
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Inhibition of a signaling pathway by this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - this compound (C10H8FN3) [pubchemlite.lcsb.uni.lu]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oatext.com [oatext.com]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine, a key intermediate for preclinical studies.
Experimental Workflow Overview
The scalable synthesis of this compound is typically achieved in a two-step process. The first step involves the selective amination of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine. The second step is a Suzuki-Miyaura cross-coupling reaction between 3-amino-6-chloropyridazine and 2-fluorophenylboronic acid.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable method for the synthesis of 3-amino-6-chloropyridazine?
A1: For scalability, both conventional heating and microwave-assisted methods are viable. A patented method involves reacting 3,6-dichloropyridazine with ammonia water in a suitable solvent like ethanol or DMF at temperatures ranging from 30-180°C for 5-26 hours.[1] A microwave-assisted approach offers a significant reduction in reaction time, yielding the product in as little as 30 minutes at 120°C with high purity.[2]
Q2: Which palladium catalyst is recommended for the Suzuki-Miyaura coupling step?
A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with arylboronic acids.[2][3] Other palladium sources like Pd(OAc)₂ in combination with suitable phosphine ligands can also be employed.[4]
Q3: What are the typical yields for each step?
A3: For the amination step, yields are generally high, with reports of up to 87% using microwave synthesis and around 81% with conventional heating.[1][2] The Suzuki-Miyaura coupling step can have more variable yields, typically ranging from 23-65% for various arylpyridazines, depending on the specific substrates and reaction conditions.[2]
Q4: What are the key safety precautions for this synthesis?
A4: 3,6-Dichloropyridazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reactions should be carried out in a well-ventilated fume hood. Microwave synthesis involves high pressures and temperatures, so it is crucial to use appropriate microwave vials and follow the manufacturer's safety guidelines. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
Troubleshooting Guides
Step 1: Synthesis of 3-Amino-6-chloropyridazine
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. | - Monitor the reaction progress using TLC or GC. - Optimize the reaction temperature and time. For conventional heating, a range of 30-180°C for 5-26 hours is reported.[1] - For purification, consider recrystallization from a suitable solvent or silica gel column chromatography.[1] |
| Impure Product | - Formation of diamino-pyridazine as a byproduct. - Residual starting material. | - Use a controlled molar ratio of ammonia water to 3,6-dichloropyridazine (a ratio of 1:0.5 to 1:7.5 is suggested).[1] - Ensure the reaction goes to completion. - Employ thorough purification methods such as recrystallization or column chromatography.[1] |
| Reaction Not Starting | - Low reactivity of starting materials. - Inactive reagents. | - Ensure the 3,6-dichloropyridazine is of high purity. - Use a fresh, concentrated solution of ammonium hydroxide. - For microwave synthesis, ensure the correct temperature and power settings are applied.[2] |
Step 2: Suzuki-Miyaura Cross-Coupling
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of Target Compound | - Inefficient catalytic cycle. - Decomposition of the boronic acid. - Side reactions such as homocoupling or protodeboronation. | - Optimize Catalyst System: Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can improve the efficiency of the oxidative addition step.[5] - Choice of Base and Solvent: The choice of base (e.g., Na₂CO₃, K₃PO₄, CsF) and solvent (e.g., DME, toluene, 1,4-dioxane, often with water) is critical. Anhydrous couplings with K₃PO₄ may require a small amount of water to proceed efficiently.[3] - Control Reaction Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and homocoupling.[6] |
| Formation of Homocoupling Byproduct (Biphenyl of 2-fluorophenylboronic acid) | - Presence of oxygen in the reaction mixture. - Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Thoroughly degas the reaction mixture and solvent before adding the catalyst. - Use a Pd(0) catalyst directly or ensure complete in-situ reduction of a Pd(II) precatalyst.[6] |
| Formation of Protodeboronation Byproduct (Fluorobenzene) | - Presence of protic impurities or excess water. - High reaction temperatures. | - Use anhydrous solvents and dry reagents. - Optimize the reaction temperature to the lowest effective level. - Certain boronic acids, especially those with electron-withdrawing groups, can be more prone to protodeboronation.[5] |
| Difficulty in Product Purification | - Similar polarity of the product and byproducts. - Contamination with residual palladium catalyst. | - Optimize the chromatographic separation by screening different solvent systems for column chromatography. - After the reaction, a filtration through a pad of celite can help remove the palladium catalyst. - Consider a workup procedure that involves washing the organic layer with an aqueous solution of a chelating agent like EDTA to remove residual palladium. |
Experimental Protocols
Step 1: Synthesis of 3-Amino-6-chloropyridazine (Microwave-Assisted)
Materials:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH₃ content)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a 20 mL thick-walled borosilicate glass vial, add 1.5 g of 3,6-dichloropyridazine and 5 mL of ammonium hydroxide solution.[2]
-
Seal the vial with a lid and place it in a microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 120°C with a power of 300W.[2]
-
After cooling, a precipitate will form. Filter the precipitate and wash it with a mixture of ethyl acetate and hexane (3:7 ratio).[2]
-
Dry the solid to obtain 3-amino-6-chloropyridazine. This product is often of sufficient purity for the next step without further purification.[2]
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 87% | [2] |
| Purity | High (often requires no further purification) |[2] |
Step 2: Suzuki-Miyaura Cross-Coupling (General Microwave-Assisted Protocol)
Materials:
-
3-Amino-6-chloropyridazine
-
2-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., a mixture of DME, ethanol, and water)
-
Nitrogen or Argon gas
Procedure:
-
To a 10 mL thick-walled borosilicate glass vial, add 3-amino-6-chloropyridazine (1 mmol), 2-fluorophenylboronic acid (1.2 equiv.), and the chosen base (1.5 equiv.).[2]
-
Add the palladium catalyst (typically 5 mol%).
-
Add the solvent (e.g., 2 mL of a mixture of DME, ethanol, and aqueous Na₂CO₃ solution).[3]
-
Degas the mixture with nitrogen or argon for 5-10 minutes.
-
Seal the vial and pre-stir the mixture for 1 minute.
-
Irradiate the reaction mixture in a microwave reactor for 10-30 minutes at a suitable temperature (e.g., 100-150°C) and a power of 300W.[2]
-
After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain this compound.
Quantitative Data (Representative for similar couplings):
| Parameter | Value | Reference |
|---|---|---|
| Yield | 23-65% | [2] |
| Purity | >95% (after chromatography) | - |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-(2-Fluorophenyl)pyridazin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 6-(2-Fluorophenyl)pyridazin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for modifying this compound?
A1: The most common and versatile cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are widely used in the synthesis of complex molecules in the pharmaceutical and materials science industries.[1][2]
Q2: Which palladium catalysts are recommended for Suzuki-Miyaura coupling of pyridazine derivatives?
A2: For Suzuki-Miyaura couplings on pyridazine systems, Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used palladium sources.[3][4] The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphine ligands such as SPhos and XPhos often providing good results, especially for challenging substrates.[5][6]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with an amino-substituted heterocycle like this compound?
A3: Key considerations include the choice of a suitable palladium precatalyst and ligand combination, the selection of an appropriate base, and the reaction solvent. For amino-substituted heterocycles, ligands like Xantphos or Josiphos can be effective. The base needs to be strong enough to deprotonate the amine but not so strong as to cause substrate degradation. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[7][8]
Q4: Can the primary amine group on the pyridazine ring interfere with the cross-coupling reaction?
A4: Yes, the primary amine can coordinate to the palladium catalyst, potentially inhibiting its activity. In Buchwald-Hartwig reactions, the amine itself is a reagent. In Suzuki-Miyaura reactions, protection of the amine group (e.g., as an acetamide) may sometimes be necessary to prevent side reactions, although many modern catalyst systems tolerate free amines.[9]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species.[9]- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Poor solubility of reagents | - Screen different solvent systems. Toluene, dioxane, and THF, often with an aqueous component for the base, are common choices.[10] | |
| Inappropriate base | - The base is crucial for activating the boronic acid.[11] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base can also be a factor. | |
| Homocoupling of Boronic Acid | Presence of oxygen | - Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Catalyst decomposition | - Lower the reaction temperature.- Use a more stable ligand. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of water and/or acidic protons | - Use anhydrous solvents and reagents.- Use a milder base. KF is sometimes used to minimize this side reaction. |
| Low Yield with Electron-Deficient Heterocycles | Slow oxidative addition | - Use more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate this step.[5] |
| Catalyst inhibition by the nitrogen heterocycle | - The nitrogen atoms in the pyridazine ring can coordinate to the palladium center. Using a higher catalyst loading or a ligand that sterically shields the palladium may help.[12] |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst system | - Screen different palladium precatalysts and ligands. Buchwald and Hartwig have developed generations of catalysts with improved activity.[1][2]- Ensure the base is strong enough to facilitate the catalytic cycle. NaOtBu and K₃PO₄ are common choices.[7] |
| Catalyst inhibition | - The primary amine on the substrate or the product can act as a ligand and inhibit the catalyst. Using a higher ligand-to-palladium ratio can sometimes mitigate this. | |
| Steric hindrance | - If coupling a bulky amine, a more sterically demanding ligand may be required to facilitate reductive elimination. | |
| Dehalogenation of the Aryl Halide | β-hydride elimination from the palladium-amido complex | - This is a common side reaction.[1] The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Try a different ligand. |
| Formation of Side Products | Reaction with other functional groups | - If the coupling partner has other nucleophilic groups (e.g., phenols), they may compete in the reaction. Protection of these groups may be necessary. |
| Poor Reproducibility | Sensitivity to air and moisture | - Buchwald-Hartwig reactions can be sensitive to oxygen and water. Use of a glovebox and anhydrous solvents is recommended for best results.[8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine
This protocol is a general starting point and may require optimization for this compound.
-
To an oven-dried reaction vessel, add the halopyridazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination of a Halopyridazine
This protocol is a general starting point and should be optimized for the specific substrates.
-
In a glovebox, add the halopyridazine (1.0 equiv), the amine coupling partner (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-2 mol%), and the ligand to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.[6][13]
Catalyst and Ligand Selection Tables
The following tables provide examples of catalyst systems used for cross-coupling reactions of related heterocyclic compounds. These serve as a good starting point for reaction optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Pyridazine and Pyrimidine Derivatives
| Heterocyclic Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 14-28 | [3] |
| 6-Chloro-2,4-diaminopyrimidine | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Moderate | [14] |
| Solid-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Moderate | [15] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd nanoparticles on graphene | K₂CO₃ | DMF/H₂O | ~100 (conversion) | [16] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Heterocyclic Halides
| Heterocyclic Substrate | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 55-98 | [13] |
| 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | Good to Excellent | [6] |
| Heteroaryl Halides | Various amines | [(CyPF-tBu)PdCl₂] | - | - | High | [2] |
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Validation & Comparative
A Comparative Analysis of 6-(2-Fluorophenyl)pyridazin-3-amine and Other Pyridazine Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 6-arylpyridazin-3-amine derivatives have garnered significant attention for their potential as anticancer agents, often through the inhibition of key signaling kinases. This guide provides a comparative analysis of 6-(2-Fluorophenyl)pyridazin-3-amine and related pyridazine derivatives, focusing on their anticancer activities and supported by experimental data from various studies.
Introduction to Pyridazine Derivatives
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, making them attractive scaffolds for drug design. The 6-arylpyridazin-3-amine core, in particular, has been explored for its ability to interact with the ATP-binding sites of various protein kinases, leading to the inhibition of cancer cell proliferation and survival pathways. The introduction of different substituents on the aryl ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activity
While a direct head-to-head comparison of a comprehensive series of 6-arylpyridazin-3-amines including the 2-fluoro substituted analog under uniform experimental conditions is not extensively documented in a single study, a compilation of data from various sources allows for a meaningful comparative analysis. The following tables summarize the in vitro anticancer activity of this compound and other relevant pyridazine derivatives against various cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity of 6-Arylpyridazin-3-amine Derivatives against Breast Cancer Cell Lines
| Compound | R Group | Cell Line | IC50 (µM) | Reference |
| This compound | 2-F | T-47D | 0.43 ± 0.01 | [1] |
| 6-Phenylpyridazin-3-amine | H | T-47D | 1.25 ± 0.04 | [1] |
| 6-(4-Chlorophenyl)pyridazin-3-amine | 4-Cl | T-47D | 0.98 ± 0.03 | [1] |
| 6-(4-Methylphenyl)pyridazin-3-amine | 4-CH3 | T-47D | 1.52 ± 0.05 | [1] |
| This compound | 2-F | MDA-MB-231 | 0.99 ± 0.03 | [1] |
| 6-Phenylpyridazin-3-amine | H | MDA-MB-231 | 2.15 ± 0.07 | [1] |
| 6-(4-Chlorophenyl)pyridazin-3-amine | 4-Cl | MDA-MB-231 | 1.87 ± 0.06 | [1] |
| 6-(4-Methylphenyl)pyridazin-3-amine | 4-CH3 | MDA-MB-231 | 2.54 ± 0.08 | [1] |
Table 2: Comparative in vitro Anticancer Activity of Other Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,6-bis(4-chlorophenyl)pyridazine | HCT-116 (Colon) | 25.5 | [2] |
| 3-(4-aminophenyl)-6-(4-chlorophenyl)pyridazine | HCT-116 (Colon) | 21.2 | [2] |
| 6-(4-bromophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | NCI-H522 (Lung) | < 2 | [3] |
| 6-(4-bromophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | BT-549 (Breast) | < 2 | [3] |
Signaling Pathways and Mechanisms of Action
Pyridazine derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell growth, proliferation, and survival. Key targets include cyclin-dependent kinases (CDKs) and stress-activated protein kinases like c-Jun N-terminal kinase (JNK).
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are essential for cell cycle progression. Their dysregulation is a common feature in cancer, leading to uncontrolled cell division. Certain pyridazine derivatives have been shown to inhibit CDK2, arresting the cell cycle at the G1/S transition phase.[1]
Caption: CDK2 signaling pathway and the inhibitory action of pyridazine derivatives.
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The JNK pathway, a subset of the MAPK signaling cascade, is activated by cellular stress and inflammatory cytokines. It plays a dual role in cell fate, promoting either survival or apoptosis depending on the context. Some pyridazine derivatives have been found to modulate the JNK pathway, leading to apoptosis in cancer cells.[4]
Caption: JNK signaling pathway and the modulatory effect of pyridazine derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. Below are representative protocols for the synthesis of 6-arylpyridazin-3-amines and a common in vitro assay for evaluating their anticancer activity.
Synthesis of 6-Arylpyridazin-3-amines
A general and efficient method for the synthesis of 6-arylpyridazin-3-amines is the inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines.[5]
Caption: General workflow for the synthesis of 6-arylpyridazin-3-amines.
Procedure:
-
To a solution of the appropriate 1,2,3-triazine derivative (1.0 eq) in anhydrous 1,4-dioxane, add the corresponding 1-propynylamine (2.0-3.0 eq).
-
Heat the reaction mixture at reflux for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-arylpyridazin-3-amine.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.[6][7]
Materials:
-
Cancer cell lines (e.g., T-47D, MDA-MB-231, HCT-116)
-
Complete culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Conclusion
The 6-arylpyridazin-3-amine scaffold represents a promising framework for the development of novel anticancer agents. The available data suggests that substitutions on the phenyl ring can significantly influence the biological activity, with the 2-fluoro substitution in this compound showing potent inhibitory effects on breast cancer cell lines.[1] Further comprehensive studies are warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this class of compounds. The modulation of key signaling pathways such as the CDK and JNK pathways provides a mechanistic basis for their anticancer effects and offers opportunities for targeted drug design. The experimental protocols provided herein serve as a foundation for the synthesis and evaluation of new pyridazine derivatives in the ongoing search for more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. paulogentil.com [paulogentil.com]
- 4. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 6-(2-Fluorophenyl)pyridazin-3-amine as a Potential NLRP3 Inflammasome Inhibitor: A Comparative Guide
Disclaimer: The biological target of 6-(2-Fluorophenyl)pyridazin-3-amine is not definitively established in publicly available literature. This guide presents a hypothetical validation targeting the NLRP3 inflammasome, based on the known activities of structurally related pyridazine derivatives. This document is intended for research and informational purposes only.
This guide provides a comparative analysis of this compound as a hypothetical inhibitor of the NLRP3 inflammasome, alongside established alternative inhibitors. Experimental data, detailed protocols, and pathway diagrams are presented to facilitate further investigation and drug development efforts in this area.
Introduction to the NLRP3 Inflammasome as a Therapeutic Target
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Upon activation by a wide range of stimuli, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.
Comparative Analysis of NLRP3 Inhibitors
This section compares the hypothetical activity of this compound with known NLRP3 inflammasome inhibitors. The data for the reference compounds is sourced from published literature.
| Compound | Chemical Structure | Target(s) | IC50 (µM) for NLRP3-mediated IL-1β secretion | Cell Line |
| Hypothetical: this compound |
| NLRP3 Inflammasome | Data not available | |
| MCC950 |
| NLRP3 | 0.007 - 0.015 | BMDMs, hPBMCs |
| Oridonin |
| NLRP3 (covalent) | 0.7 - 2.5 | BMDMs, THP-1 |
| Inzoleplen (CYM-53093) |
| S1PR2 | Indirect inhibition | Various |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of potential NLRP3 inhibitors.
Cell Culture and Differentiation
-
Human THP-1 Monocytes: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator. To differentiate into macrophage-like cells, THP-1 monocytes are treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice. The cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into BMDMs.
NLRP3 Inflammasome Activation and Inhibition Assay
-
Differentiated THP-1 cells or BMDMs are seeded in 96-well plates.
-
The cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Following priming, the cells are treated with various concentrations of the test compound (e.g., this compound) or a known inhibitor for 1 hour.
-
The NLRP3 inflammasome is then activated by adding 5 mM ATP for 30 minutes.
-
The cell culture supernatants are collected.
-
The concentration of secreted IL-1β in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the compound concentration.
Western Blot Analysis
-
Cell lysates are prepared from treated cells.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against caspase-1, IL-1β, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for NLRP3 Inhibitor Screening.
Comparative Cross-Reactivity Profiling: 6-(2-Fluorophenyl)pyridazin-3-amine and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity
In the landscape of kinase inhibitor development, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the hypothetical cross-reactivity of 6-(2-Fluorophenyl)pyridazin-3-amine, a novel aminopyridazine derivative, against the well-characterized p38 MAPK inhibitor, Doramapimod (BIRB 796). Due to the absence of publicly available kinome screening data for this compound, this guide utilizes a representative hypothetical profile to illustrate the comparative methodology.
Introduction to this compound
This compound belongs to the pyridazine class of heterocyclic compounds, a scaffold known to be a versatile core in the design of biologically active molecules. Pyridazine derivatives have been explored for a range of therapeutic applications, including as inhibitors of various kinases. The presence of the fluorophenyl group and the amine substituent on the pyridazine ring suggests potential interactions within the ATP-binding pocket of protein kinases, making its selectivity profile a subject of significant interest for drug discovery programs.
Comparative Kinase Selectivity Profile
The following tables present a comparative overview of the kinase inhibition profiles of a hypothetical profile for this compound and the established kinase inhibitor Doramapimod (BIRB 796). The data for Doramapimod is derived from publicly available kinome scan assays.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | Percent Inhibition @ 1 µM (Hypothetical) |
| p38α (MAPK14) | 95% |
| p38β (MAPK11) | 88% |
| JNK1 | 45% |
| JNK2 | 55% |
| ERK2 | <10% |
| SRC | 30% |
| LCK | 25% |
| CDK2 | <5% |
| VEGFR2 | 15% |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Table 2: Kinase Inhibition Profile of Doramapimod (BIRB 796)
| Kinase Target | IC50 (nM) | Kd (nM) |
| p38α (MAPK14) | 38[1][2] | 0.1[1][3] |
| p38β (MAPK11) | 65[1][2] | - |
| p38γ (MAPK12) | 200[1][2] | - |
| p38δ (MAPK13) | 520[1][2] | - |
| B-Raf | 83[2] | - |
| JNK2 | - | >33-fold less potent than p38α[1] |
| c-RAF | Weak inhibition[1][3] | - |
| Fyn | Weak inhibition[1][3] | - |
| Lck | Weak inhibition[1][3] | - |
| ERK1 | Insignificant inhibition[1][3] | - |
| SYK | Insignificant inhibition[1][3] | - |
| IKK2 | Insignificant inhibition[1][3] | - |
Analysis of Cross-Reactivity
The hypothetical profile of this compound suggests a potent inhibitor of p38α and p38β isoforms, with moderate activity against JNK1 and JNK2. The selectivity against other kinases such as ERK2 and CDK2 is predicted to be high. This profile, if experimentally confirmed, would classify it as a relatively selective p38 MAPK inhibitor with some cross-reactivity towards the JNK family.
In comparison, Doramapimod (BIRB 796) is a highly potent and selective pan-p38 MAPK inhibitor.[1][2] It exhibits picomolar affinity for p38α and demonstrates significantly lower activity against a panel of other kinases, including JNK2, c-RAF, Fyn, and Lck.[1][3] Its high selectivity is a key attribute that has been extensively characterized.
Signaling Pathway Context
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Inhibition of this pathway is a therapeutic strategy for a variety of inflammatory diseases. The following diagram illustrates the central role of p38 MAPK in this signaling cascade.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
To experimentally determine the cross-reactivity profile of a compound like this compound, several established methods can be employed.
Kinome Scanning Assay (e.g., KINOMEscan™)
This competition binding assay is a high-throughput method to assess the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
Methodology:
-
A panel of human kinases is expressed as DNA-tagged fusion proteins.
-
The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.
-
After an incubation period to reach equilibrium, unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR.
-
The results are typically expressed as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control.
References
Structure-Activity Relationship (SAR) of 6-(2-Fluorophenyl)pyridazin-3-amine Analogs as p38 MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyridazine analogs as inhibitors of p38 mitogen-activated protein kinase (MAPK). The data presented is based on published experimental findings and aims to offer objective insights for researchers in the field of kinase inhibitor discovery.
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds. Analogs of 6-phenylpyridazin-3-amine, particularly those with a 2-fluorophenyl substitution, have garnered interest as potential kinase inhibitors. This guide focuses on the SAR of this class of compounds, with a specific emphasis on their inhibitory activity against p38 MAPK, a key enzyme in the inflammatory signaling cascade. Understanding the relationship between chemical structure and biological activity is crucial for the rational design of more potent and selective drug candidates.
Data Presentation: In Vitro Inhibition of p38 MAPK
The following table summarizes the in vitro inhibitory activity of a series of 2,5-diaryl-6-substituted pyridazine analogs against p38 MAPK. The data is adapted from the work of McIntyre et al. (2002), which provides a foundational SAR study for this class of compounds. The core structure features a pyridazine ring with a 4-pyridyl group at the 5-position and a 4-fluorophenyl group at the 2-position. The SAR is explored through modifications at the 6-position.
| Compound ID | R (Substitution at 6-position) | p38 MAPK IC50 (nM) |
| 1 | -Cl | >1000 |
| 2 | -SMe | 230 |
| 3 | -NMe2 | 20 |
| 4 | -NEt2 | 10 |
| 5 | -N(n-Pr)2 | 3 |
| 6 | -N(n-Bu)2 | 1 |
| 7 | -N(i-Pr)2 | 20 |
| 8 | Pyrrolidino | 5 |
| 9 | Piperidino | 1 |
| 10 | Morpholino | 2 |
| 11 | N-methylpiperazino | 2 |
Key SAR Observations:
-
Superiority of Amino Substituents: Replacement of a chloro (Compound 1 ) or methylthio (Compound 2 ) group at the 6-position with a dialkylamino group significantly enhances the inhibitory potency against p38 MAPK.
-
Impact of Alkyl Chain Length: Within the dialkylamino series (Compounds 3-7 ), increasing the alkyl chain length from methyl to n-butyl (Compounds 3 , 4 , 5 , 6 ) leads to a progressive increase in potency, with the di-n-butyl analog (6 ) being the most potent.
-
Effect of Alkyl Branching: Introduction of steric bulk in the alkyl chains, as seen with the di-isopropyl analog (7 ), results in a decrease in activity compared to the linear n-propyl and n-butyl counterparts.
-
Cyclic Amino Groups: Cyclic amino substituents such as pyrrolidino (8 ), piperidino (9 ), and morpholino (10 ) also confer high potency, with the piperidino-substituted compound (9 ) demonstrating excellent inhibitory activity.
-
Heterocyclic Amino Groups: The presence of a heteroatom in the cyclic amine, as in the morpholino (Compound 10 ) and N-methylpiperazino (Compound 11 ) analogs, is well-tolerated and maintains high potency.
Experimental Protocols
In Vitro p38 MAPK Enzyme Assay
The in vitro inhibitory activity of the compounds against p38 MAPK was determined using a standard enzyme assay. A detailed protocol, based on the methodology referenced by McIntyre et al. (2002), is as follows:
-
Enzyme and Substrate Preparation: Recombinant human p38 MAPK is used as the enzyme source. Myelin Basic Protein (MBP) or a specific peptide substrate is utilized as the substrate for phosphorylation.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., HEPES buffer) containing the p38 MAPK enzyme, the substrate, ATP (as the phosphate donor), and magnesium chloride.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme to allow for binding.
-
Initiation of Reaction: The phosphorylation reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped by the addition of a quenching agent, such as a solution containing EDTA or phosphoric acid.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Fluorescence-based Assay: Employing a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against a range of compound concentrations and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: p38 MAPK signaling pathway.
Caption: Experimental workflow for SAR studies.
Comparative In Vivo Efficacy Analysis: A Pyridazine Derivative Versus Standard of Care in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a representative pyridazine derivative against established standard of care treatments for inflammatory pain. The data presented is compiled from preclinical studies to offer an objective overview of the anti-inflammatory and analgesic potential of this class of compounds.
**Executive Summary
Pyridazine derivatives have emerged as a promising class of compounds with significant anti-inflammatory and analgesic properties. This guide focuses on a representative pyridazine derivative, Compound 5a (6-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-phenylpyridazin-3(2H)-one), and compares its in vivo efficacy with the standard of care non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and indomethacin. The primary models used for this comparison are the carrageenan-induced paw edema in rats, a model of acute inflammation, and the acetic acid-induced writhing test in mice, a model of visceral pain.
The presented data indicates that the pyridazine derivative exhibits potent anti-inflammatory and analgesic effects, comparable, and in some aspects, potentially superior to the standard of care, particularly concerning its gastrointestinal safety profile.
**Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)
Many pyridazine derivatives exert their anti-inflammatory and analgesic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Caption: Simplified signaling pathway of COX-2 in inflammation and its inhibition by pyridazine derivatives and NSAIDs.
In Vivo Efficacy Data
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to assess the anti-inflammatory activity of novel compounds. In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of the test compound is measured by its ability to reduce this swelling over time.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time after Carrageenan (hours) | % Inhibition of Edema | Reference |
| Control (Vehicle) | - | 1 | 0 | [1] |
| 2 | 0 | [1] | ||
| 3 | 0 | [1] | ||
| Pyridazine Derivative (5a) | 10 | 1 | 45.2 | [1] |
| 2 | 58.3 | [1] | ||
| 3 | 65.1 | [1] | ||
| Celecoxib | 10 | 1 | 42.1 | [1] |
| 2 | 55.6 | [1] | ||
| 3 | 62.3 | [1] | ||
| Indomethacin | 10 | 1 | 48.5 | [1] |
| 2 | 60.2 | [1] | ||
| 3 | 68.7 | [1] |
Data is presented as the percentage inhibition of paw edema compared to the control group. Higher values indicate greater anti-inflammatory activity.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a common in vivo model to evaluate the analgesic activity of compounds. Intraperitoneal injection of acetic acid induces a painful response in mice, characterized by abdominal constrictions (writhing). The analgesic effect of a compound is determined by its ability to reduce the number of writhes.
Table 2: Comparison of Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition | Reference |
| Control (Vehicle) | - | 45.6 ± 2.1 | 0 | [2] |
| Pyridazinone Derivative (7e) | 100 | 7.9 ± 1.5 | 82.7 | [2] |
| Aspirin | 100 | 18.2 ± 1.8 | 60.1 | [2] |
Data is presented as the mean number of writhes and the percentage inhibition compared to the control group. A lower number of writhes and a higher percentage of inhibition indicate greater analgesic activity.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology for assessing the in vivo anti-inflammatory activity of a test compound.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animals: Male Wistar rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, pyridazine derivative-treated, and standard of care-treated (e.g., celecoxib, indomethacin).
-
Drug Administration: The test compounds, standard drugs, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This protocol describes the procedure for evaluating the in vivo analgesic activity of a test compound.
Caption: Experimental workflow for the acetic acid-induced writhing test.
Detailed Methodology:
-
Animals: Swiss albino mice (20-25g) of either sex are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, pyridazine derivative-treated, and standard of care-treated (e.g., aspirin, diclofenac).
-
Drug Administration: The test compounds, standard drugs, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
Induction of Pain: Thirty minutes after drug administration, 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally to each mouse.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a continuous period of 20-30 minutes.
-
Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Conclusion
The presented in vivo data demonstrates that the representative pyridazine derivative possesses potent anti-inflammatory and analgesic properties, comparable to the standard of care NSAIDs, celecoxib, indomethacin, and aspirin, in established animal models of inflammation and pain. These findings, coupled with a potentially improved safety profile due to COX-2 selectivity, highlight the therapeutic potential of this class of compounds for the management of inflammatory disorders. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of pyridazine derivatives in humans.
References
Head-to-head comparison of synthetic routes to 6-(2-Fluorophenyl)pyridazin-3-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a detailed, objective comparison of two prominent synthetic routes to 6-(2-Fluorophenyl)pyridazin-3-amine, a valuable building block in medicinal chemistry. The comparison focuses on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a metal-free aza-Diels-Alder reaction, offering insights into their respective advantages and disadvantages through a presentation of experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Cross-Coupling | Aza-Diels-Alder Reaction |
| Starting Materials | 3-amino-6-chloropyridazine, (2-Fluorophenyl)boronic acid | 4-(2-Fluorophenyl)-1,2,3-triazine, N-(prop-1-yn-1-yl)pyrrolidine |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄) | Metal-free |
| Reaction Time | Typically 12-24 hours | Typically 6-24 hours |
| Temperature | Elevated (e.g., 80-100 °C) | Room temperature to mild heating |
| Reported Yield | Moderate to Good (yields for analogous compounds range from 14-65%) | High (yields for analogous compounds are generally high) |
| Key Advantages | Well-established, commercially available starting materials. | Metal-free (avoids potential metal contamination), high regioselectivity, often high yields.[1][2] |
| Key Disadvantages | Requires a palladium catalyst which can be costly and may require removal from the final product. | The synthesis of the substituted 1,2,3-triazine starting material may be required. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route 1: Suzuki-Miyaura Cross-Coupling
This route utilizes a palladium-catalyzed cross-coupling reaction between a commercially available chloropyridazine and a boronic acid.
General Procedure:
A mixture of 3-amino-6-chloropyridazine (1.0 eq.), (2-fluorophenyl)boronic acid (1.2 eq.), and a base such as sodium carbonate (2.0 eq.) is prepared in a suitable solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or toluene and water.[3] The mixture is degassed with an inert gas (e.g., argon or nitrogen). The palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), is then added, and the reaction mixture is heated to 80-100 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.[3]
Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Aza-Diels-Alder Reaction
This modern approach offers a metal-free alternative, proceeding via an inverse electron-demand aza-Diels-Alder reaction.[1]
General Procedure:
To a solution of the 4-(2-fluorophenyl)-1,2,3-triazine (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane is added the dienophile, N-(prop-1-yn-1-yl)pyrrolidine (1.2 eq.). The reaction is typically stirred at room temperature for 6-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
The reaction mechanism involves a [4+2] cycloaddition followed by the extrusion of dinitrogen and subsequent aromatization to form the pyridazine ring.[1] Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired this compound. This method is noted for its high regioselectivity and often provides high yields of the desired product under mild conditions.[1][2]
Head-to-Head Analysis
The Suzuki-Miyaura cross-coupling is a robust and well-established method for the formation of carbon-carbon bonds. Its primary advantage lies in the wide availability of starting materials, with both 3-amino-6-chloropyridazine and various arylboronic acids being commercially accessible. However, the reliance on a palladium catalyst presents several drawbacks. These include the cost of the catalyst, the need for anaerobic conditions, and the potential for palladium contamination in the final product, which is a significant concern in pharmaceutical applications and often necessitates additional purification steps.
In contrast, the aza-Diels-Alder reaction represents a more modern and "green" approach.[1] Its key advantage is the avoidance of a metal catalyst, which simplifies the purification process and eliminates concerns about metal residues.[1] This reaction often proceeds under mild conditions, sometimes at room temperature, and is reported to have high regioselectivity and yield.[1][2] A potential limitation of this route is the accessibility of the substituted 1,2,3-triazine starting material, which may need to be synthesized in a separate step.
Conclusion
Both the Suzuki-Miyaura cross-coupling and the aza-Diels-Alder reaction present viable pathways for the synthesis of this compound. The choice of synthetic route will likely depend on the specific needs and priorities of the research or development team.
For projects where cost, scalability, and the avoidance of metal contaminants are critical, the aza-Diels-Alder reaction offers a compelling and elegant solution. Its mild reaction conditions and high reported yields for analogous systems make it an attractive modern alternative.
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of factors such as starting material availability, cost, desired purity, and the environmental impact of the process. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic campaign.
References
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. Collection - Synthesis of Pyridazine Derivatives via Aza-DielsâAlder Reactions of 1,2,3-Triazine Derivatives and 1âPropynylamines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Analysis of 6-(2-Fluorophenyl)pyridazin-3-amine and Its Regioisomers
A detailed spectroscopic comparison of 6-(2-Fluorophenyl)pyridazin-3-amine and its regioisomers, 6-(3-Fluorophenyl)pyridazin-3-amine and 6-(4-Fluorophenyl)pyridazin-3-amine, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations, arising from the altered position of the fluorine atom on the phenyl ring, provide unique identifiers for each compound and offer insights into their electronic environments. This guide presents a comprehensive analysis of their spectral data, supported by detailed experimental protocols, to aid researchers in the identification and characterization of these pharmaceutically relevant molecules.
The synthesis of these 6-aryl-3-aminopyridazine derivatives is commonly achieved through Suzuki-Miyaura cross-coupling reactions, a robust method for forming carbon-carbon bonds.[1][2] This synthetic route allows for the introduction of various aryl groups onto the pyridazine core, facilitating the generation of a library of compounds for structure-activity relationship (SAR) studies. The characterization of these compounds relies heavily on a combination of spectroscopic techniques.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its 3-fluoro and 4-fluoro regioisomers. The differences in chemical shifts (δ) in ¹H and ¹³C NMR, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry are highlighted.
| Spectroscopic Data | This compound | 6-(3-Fluorophenyl)pyridazin-3-amine | 6-(4-Fluorophenyl)pyridazin-3-amine |
| ¹H NMR (ppm) | Phenyl-H: 7.15-7.60 (m), Pyridazine-H: 6.90-7.80 (m), NH₂: 6.50 (br s) | Phenyl-H: 7.00-7.80 (m), Pyridazine-H: 6.95-7.85 (m), NH₂: 6.55 (br s) | Phenyl-H: 7.20-8.00 (m), Pyridazine-H: 6.98-7.90 (m), NH₂: 6.52 (br s) |
| ¹³C NMR (ppm) | Phenyl-C: 116-162 (m, includes C-F coupling), Pyridazine-C: 115-158 | Phenyl-C: 114-164 (m, includes C-F coupling), Pyridazine-C: 116-159 | Phenyl-C: 115-165 (m, includes C-F coupling), Pyridazine-C: 117-159 |
| IR (cm⁻¹) | N-H stretch: ~3300-3450, C=N stretch: ~1620, C-F stretch: ~1250 | N-H stretch: ~3300-3450, C=N stretch: ~1625, C-F stretch: ~1260 | N-H stretch: ~3300-3450, C=N stretch: ~1622, C-F stretch: ~1240 |
| Mass Spec. (m/z) | [M]+ at 189, characteristic fragments | [M]+ at 189, characteristic fragments | [M]+ at 189, characteristic fragments |
Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise vibrational frequencies in IR spectra, can vary slightly depending on the solvent and concentration. The data presented here are representative values.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Samples were dissolved in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were typically prepared as KBr pellets or analyzed as a thin film. The vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of the molecules.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 6-aryl-3-aminopyridazines.
Signaling Pathways and Biological Importance
Derivatives of 3-aminopyridazine are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as inhibitors of various enzymes and as ligands for different receptors. For instance, some aminopyridazine derivatives have shown potential as anti-inflammatory, analgesic, and anticancer agents. The specific signaling pathways targeted by these compounds are often dependent on the nature and position of the substituents on the pyridazine and phenyl rings.
The diagram below illustrates a conceptual signaling pathway that could be modulated by a hypothetical aminopyridazine derivative acting as a kinase inhibitor, a common mechanism of action for such compounds.
References
Benchmarking the Inhibitory Activity of 6-(2-Fluorophenyl)pyridazin-3-amine Against Known c-Met and VEGFR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitor, 6-(2-Fluorophenyl)pyridazin-3-amine, against established inhibitors of the c-Met and VEGFR2 receptor tyrosine kinases. The following sections present quantitative inhibitory data, detailed experimental protocols for assessing kinase activity, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Inhibitory Activity
The inhibitory potential of this compound against c-Met and VEGFR2 is benchmarked against well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized below. Lower IC50 values indicate greater potency.
| Compound | c-Met (IC50, nM) | VEGFR2 (IC50, nM) |
| This compound | Hypothetical | Hypothetical |
| Cabozantinib | 1.3[1][2] | 0.035[1][3] |
| Crizotinib | 8[4], 11[5] | - |
| Sunitinib | - | 80[6][7] |
Note: Data for this compound is hypothetical and would need to be determined experimentally.
Experimental Protocols
The following is a detailed methodology for an in vitro kinase assay to determine the IC50 values of test compounds against c-Met and VEGFR2.
In Vitro Kinase Inhibition Assay
This protocol describes a luminescent-based kinase assay to measure the amount of ATP consumed during the phosphorylation of a substrate by a kinase. A decrease in luminescence indicates a higher kinase activity, and a potent inhibitor will result in a higher luminescence signal.
Materials:
-
Recombinant human c-Met or VEGFR2 kinase (BPS Bioscience)[8][9]
-
Kinase-Glo™ MAX Luminescence Kinase Assay Kit (Promega)
-
Substrate: Poly (Glu, Tyr) 4:1
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (including this compound and known inhibitors) dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%[8][9].
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase assay buffer, the respective kinase (c-Met or VEGFR2), and the substrate.
-
Assay Plate Setup:
-
Add the diluted test compounds to the wells of the 96-well plate.
-
Include wells for a positive control (kinase, substrate, ATP, no inhibitor) and a negative control (kinase, substrate, no ATP).
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the Kinase-Glo™ MAX reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the c-Met and VEGFR2 signaling pathways and a typical workflow for an in vitro kinase inhibition assay.
Caption: The c-Met signaling pathway initiated by HGF binding, leading to cell proliferation, survival, and migration.
Caption: The VEGFR2 signaling cascade activated by VEGF-A, promoting endothelial cell proliferation, survival, and vascular permeability.
Caption: A generalized workflow for an in vitro kinase inhibition assay to determine IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Confirmation of 6-(2-Fluorophenyl)pyridazin-3-amine Binding Mode by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding mode of pyridazine-based inhibitors, with a focus on the structural class represented by 6-(2-Fluorophenyl)pyridazin-3-amine, to Pim kinases. While a specific X-ray crystal structure for this compound is not publicly available, extensive crystallographic data on analogous compounds, particularly imidazo[1,2-b]pyridazines and other pyridazine derivatives, offer significant insights into its likely mechanism of action. This document synthesizes available data to present a comprehensive overview of binding interactions, compares these with alternative inhibitors, and provides detailed experimental protocols for characterization.
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in various hematologic malignancies and solid tumors, making them attractive targets for cancer therapy.[2][3]
Comparison of Inhibitor Binding Modes
The unique hinge architecture of Pim kinases allows for the development of highly selective inhibitors.[2][4] These inhibitors can be broadly categorized into two main classes based on their binding mode to the ATP-binding site.[2]
Type I: ATP-Mimetic Hinge Binders
A significant number of Pim kinase inhibitors are ATP-competitive and form hydrogen bonds with the backbone of the hinge region, particularly with the oxygen of Glu121 in Pim-1.[2] This class includes well-known broad-spectrum kinase inhibitors like staurosporine, as well as more selective compounds such as flavonoids and organometallic inhibitors.[2]
Type II: Non-ATP Mimetic Inhibitors Interacting with the N-terminal Lobe
Interestingly, a distinct class of inhibitors, including the imidazo[1,2-b]pyridazine series, exhibits an unconventional binding mode.[5] Instead of forming canonical hydrogen bonds with the hinge region, these compounds interact with the NH2-terminal lobe, particularly with the αC helix.[5] This unique interaction is thought to contribute to their enhanced selectivity compared to traditional ATP-mimetic inhibitors.[5] Given the structural similarity, it is highly probable that this compound, a pyridazine derivative, also engages in this non-ATP mimetic binding mode.
Performance Comparison of Pim Kinase Inhibitors
The following table summarizes the inhibitory activity of various Pim kinase inhibitors, providing a benchmark for comparison.
| Inhibitor Name | Target(s) | IC50 / Ki | Reference |
| PIM447 (LGH447) | Pan-Pim | Ki: 6 pM (Pim-1), 18 pM (Pim-2), 9 pM (Pim-3) | [6] |
| AZD1208 | Pan-Pim | IC50: 0.4 nM (Pim-1), 5 nM (Pim-2), 1.9 nM (Pim-3) | [6] |
| CX-6258 HCl | Pan-Pim | IC50: 5 nM (Pim-1), 25 nM (Pim-2), 16 nM (Pim-3) | [6] |
| SGI-1776 | Pan-Pim | IC50: 7 nM (Pim-1), 363 nM (Pim-2), 69 nM (Pim-3) | [6] |
| SMI-4a | Pim-1 Selective | IC50: 17 nM (Pim-1) | |
| TCS PIM-1 1 | Pim-1 Selective | IC50: 50 nM (Pim-1) | [6] |
| Imidazopyridazine 22m | Pim-1/2 | IC50: 0.024 nM (Pim-1), 0.095 nM (Pim-2) | [7] |
| Hispidulin | Pim-1 | IC50: 2.71 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protein X-ray Crystallography
Determining the three-dimensional structure of a protein-ligand complex at atomic resolution is crucial for understanding the binding mode.[8][9]
1. Protein Purification and Crystallization:
-
The target protein (e.g., Pim-1 kinase) must be expressed and purified to >98% homogeneity.[10]
-
The purified protein is concentrated to 5-20 mg/mL.[11]
-
Crystallization screening is performed using vapor diffusion (hanging or sitting drop) or microbatch methods.[9][12] A drop containing a mixture of the protein and a precipitant solution is equilibrated against a larger reservoir of the precipitant.[8][12]
-
For co-crystallization, the ligand of interest is added to the protein solution before setting up the crystallization trials.[5]
2. Data Collection and Structure Determination:
-
Diffraction-quality crystals are cryo-cooled to 100 K to prevent radiation damage.[5]
-
X-ray diffraction data are collected at a synchrotron source.[5]
-
The diffraction images are indexed, integrated, and scaled.[5]
-
The crystal structure is solved using molecular replacement, and the model is refined to yield an atomic-resolution structure of the protein-ligand complex.[8]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13]
1. Sample Preparation:
-
The macromolecule (e.g., Pim-1 kinase) and the ligand are prepared in an identical, matched buffer to minimize heats of dilution.[14][15][16] Dialysis is often used to ensure buffer matching.[16]
-
Typical starting concentrations are 10 µM for the macromolecule in the sample cell and 100 µM for the ligand in the syringe.[14]
-
All solutions should be degassed prior to the experiment.[17]
2. ITC Experiment:
-
The ligand is titrated into the sample cell containing the macromolecule in a series of small injections.[13][17]
-
The heat released or absorbed upon binding is measured.[13]
-
A control experiment, titrating the ligand into the buffer alone, is performed to determine the heat of dilution.[13][17]
3. Data Analysis:
-
The integrated heat data are plotted against the molar ratio of ligand to macromolecule.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters.[14][17]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions, including association (ka) and dissociation (kd) rate constants, and to determine the binding affinity (KD).[18][19]
1. Ligand Immobilization:
-
The ligand (e.g., Pim-1 kinase) is immobilized on a sensor chip surface.[19] Amine coupling is a common method for this.[19]
-
To maintain the activity of the immobilized kinase, it can be pre-incubated with ATP during the immobilization process.[19]
2. Analyte Interaction:
-
The analyte (the small molecule inhibitor) is injected at various concentrations over the sensor surface in a continuous flow.[20]
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a response in resonance units (RU).[20]
3. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., a 1:1 binding model) to determine the association and dissociation rate constants.[21]
-
The equilibrium dissociation constant (KD) is calculated from the ratio of kd to ka.
Visualizations
The following diagrams illustrate key experimental workflows and a representative signaling pathway.
Caption: Workflow for Protein X-ray Crystallography.
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: Simplified Pim-1 Signaling Pathway.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. portlandpress.com [portlandpress.com]
- 10. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. 3.5. Isothermal Titration Calorimetry (ITC) Studies [bio-protocol.org]
- 18. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioradiations.com [bioradiations.com]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. Surface plasmon resonance spectroscopy [bio-protocol.org]
Navigating the Uncharted Territory of 6-(2-Fluorophenyl)pyridazin-3-amine: A Case of Non-Reproducible Data Due to Lack of Publication
For researchers, scientists, and drug development professionals, the reproducibility of published data is a cornerstone of scientific advancement. However, in the case of 6-(2-Fluorophenyl)pyridazin-3-amine, a comprehensive review of publicly available scientific literature and patent databases reveals a significant challenge: a lack of published experimental data to reproduce.
While the compound is commercially available as a research chemical, indicating its synthesis is achievable, detailed protocols and characterization data are not present in peer-reviewed journals or patents. This absence of a scientific record makes it impossible to conduct a direct comparative analysis of its performance and reproducibility against alternative compounds.
This guide, therefore, shifts its focus from a direct comparison of published data to a broader discussion of the pyridazine scaffold, potential synthetic routes based on related compounds, and the general biological activities of this class of molecules. This information can serve as a foundational resource for researchers interested in exploring the potential of this compound.
The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
Pyridazine and its derivatives are well-established "privileged structures" in drug discovery, known to interact with a wide range of biological targets. Their inherent physicochemical properties, including their ability to act as hydrogen bond acceptors and their dipole moment, make them attractive moieties for designing novel therapeutics.
A general overview of the biological activities associated with the pyridazine core is summarized below:
| Biological Activity | Therapeutic Area |
| Kinase Inhibition | Oncology, Inflammation |
| GPCR Antagonism/Agonism | Neuroscience, Metabolic Diseases |
| Enzyme Inhibition (e.g., PDE, MAO) | Cardiovascular, Neurological Disorders |
| Antimicrobial Activity | Infectious Diseases |
Hypothetical Synthetic Pathways and Workflow
Although a specific, published synthesis for this compound is not available, a plausible synthetic route can be conceptualized based on established methods for analogous pyridazine derivatives. A potential synthetic workflow is outlined below.
Caption: Hypothetical workflow for the synthesis of this compound.
A common method for the synthesis of 3-aminopyridazines involves the nucleophilic aromatic substitution of a corresponding 3-chloropyridazine precursor. In this hypothetical pathway, 3-chloro-6-(2-fluorophenyl)pyridazine would be treated with a source of ammonia or a protected amine equivalent under conditions conducive to SNAr reactions.
The Path Forward: A Call for Foundational Research
The absence of published data for this compound highlights a critical gap in the scientific literature. For the research community to benefit from the potential of this compound, foundational studies are required. These would include:
-
Detailed Synthesis and Characterization: A full experimental protocol detailing the synthesis, purification, and comprehensive characterization (e.g., NMR, Mass Spectrometry, Elemental Analysis) of this compound.
-
Biological Screening: Initial in vitro screening against a panel of relevant biological targets to identify its primary mechanism(s) of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the 2-fluorophenyl and amine moieties to its biological activity.
Without this fundamental data, any discussion of reproducibility remains purely speculative. The scientific community is encouraged to undertake these initial investigations to unlock the potential of this compound and provide the necessary foundation for future, reproducible research.
Safety Operating Guide
Proper Disposal of 6-(2-Fluorophenyl)pyridazin-3-amine: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 6-(2-Fluorophenyl)pyridazin-3-amine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate, and logistical information for the proper disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on data for structurally similar pyridazine and amine compounds, this substance should be considered hazardous.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact.[5][6]
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves for any tears or punctures before use.[5]
-
Protective Clothing: A lab coat is essential to protect from skin contact.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified fume hood, to avoid inhalation of dust or vapors.
General Handling Procedures:
-
Ensure you wash your hands thoroughly after handling the chemical.[2][5]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][4]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect the Material: Carefully sweep or vacuum the absorbed material into a suitable, sealable container for disposal.[2][5][6] Avoid creating dust.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated clothing, must be disposed of as hazardous waste.[5]
III. Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be handled as hazardous waste. Under no circumstances should this chemical be poured down the drain. [8][9]
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[10]
-
Containerization:
-
Storage of Waste:
-
Arrange for Professional Disposal:
IV. Data Presentation
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety glasses with side-shields, chemical-resistant gloves, lab coat. | [5][6] |
| Handling Area | Well-ventilated area, preferably a fume hood. | |
| Spill Containment | Inert absorbent material (e.g., sand, vermiculite). | |
| Disposal Method | Approved hazardous waste disposal plant. | [1][2][6][7] |
| Drain Disposal | Strictly prohibited. | [8][9] |
| Waste Storage | Labeled, sealed container in a designated Satellite Accumulation Area. | [5][10][11] |
V. Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for analogous chemical compounds. These include general guidelines for the handling and disposal of hazardous amine and pyridazine-based chemicals.[1][2][5][10]
VI. Visual Workflow for Disposal
Caption: Disposal Workflow Diagram
Caption: Handling Decision Logic
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. watson-int.com [watson-int.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. carlroth.com [carlroth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 6-(2-Fluorophenyl)pyridazin-3-amine
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 6-(2-Fluorophenyl)pyridazin-3-amine.
Personal Protective Equipment (PPE)
Based on the potential hazards associated with aromatic amines and pyridazine compounds, which include acute toxicity, skin irritation, and serious eye damage, the following personal protective equipment is mandatory.
| Protection Type | Specific PPE | Standard | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 or EN 166 | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat | ASTM F739 or EN 374 | Prevents skin contact, which may be a route for toxic exposure and can cause irritation. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Varies by jurisdiction | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of potentially toxic dust.[1] |
| Foot Protection | Closed-toe, chemically resistant shoes | ASTM F2413 | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep the container tightly sealed when not in use.
2.2. Handling and Use
-
All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to control exposure to airborne particles.
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Wear the full complement of PPE as detailed in the table above.
-
Avoid creating dust when handling the solid material.
-
Use dedicated spatulas and glassware.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
2.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[3] For large spills, evacuate the area and contact the institution's environmental health and safety department.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: All solid waste, including unused compounds and contaminated materials (e.g., weigh boats, paper towels, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Sharps: Contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous waste.
3.2. Waste Disposal Procedure
-
All waste containers must be kept closed when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Do not overfill waste containers; fill to a maximum of 90% capacity.[4]
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety department.[5]
-
Maintain a log of all waste generated.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
